IR 754 Carboxylic Acid
Descripción
Propiedades
Fórmula molecular |
C30H33IN2O2 |
|---|---|
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]penta-2,4-dienoic acid iodide |
InChI |
InChI=1S/C30H32N2O2.HI/c1-29(2)22-15-7-9-17-24(22)31(5)26(29)19-11-13-21(28(33)34)14-12-20-27-30(3,4)23-16-8-10-18-25(23)32(27)6;/h7-20H,1-6H3;1H |
Clave InChI |
HQLOWBTYMQEOKX-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
IR 754 Carboxylic Acid chemical properties and structure
An In-Depth Technical Guide to IR 754 Carboxylic Acid: Properties, Structure, and Applications
Introduction
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of organic molecules.[1][2][3] Cyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[1] Specifically, IR 754 is a heptamethine cyanine dye, which accounts for its absorption and fluorescence properties in the NIR spectrum, typically around 750 nm.[4]
The key feature of this molecule is the terminal carboxylic acid group, which serves as a reactive handle for covalent attachment to biomolecules.[5] This functional group enables researchers to conjugate the dye to primary amine groups on proteins, antibodies, peptides, and other targets through amide bond formation.[6][7] Its strong spectral absorption and utility as a fluorescent label make it a valuable tool in various life science applications, including fluorescent immunoassays, microscopy, flow cytometry, and in-vivo imaging.[2][5][6] This guide provides a detailed overview of its chemical structure, properties, and a standard protocol for its use in bioconjugation.
Chemical Structure and Visualization
This compound is an organic salt consisting of a cationic cyanine dye and an iodide anion. The dye's structure is defined by two trimethyl-substituted indolenine rings linked by a seven-carbon polymethine chain. A carboxyl group is attached to this chain, providing the reactive site for conjugation.[2][8]
The formal chemical name is 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide.[2][8]
Caption: Logical diagram of IR 754's functional components.
Chemical and Spectral Properties
The physicochemical and spectral properties of this compound are critical for its application as a fluorescent probe. The data has been compiled from various chemical suppliers and databases.
Physicochemical Properties
This table summarizes the key physical and chemical identifiers for the compound.
| Property | Value | Reference(s) |
| CAS Number | 2311980-68-2 | [2][8][9] |
| Molecular Formula | C₃₀H₃₃IN₂O₂ | [2][9][10] |
| Molecular Weight | 580.51 g/mol | [2][3] |
| Appearance | Green to dark green powder or crystal | [2][3] |
| Purity | Typically >80% (HPLC) | [3][8] |
| Storage Conditions | 4°C or cool (<15°C), dark, sealed, under inert gas | [9][11] |
| Sensitivities | Light-sensitive, hygroscopic | [3] |
Spectral Properties
The spectral characteristics define the dye's performance in fluorescence-based assays.
| Property | Value | Reference(s) |
| Absorption Maximum (λmax) | 745 - 750 nm (in Methanol) | |
| Emission Maximum (λem) | ~770 - 780 nm (Estimated) | |
| Molar Extinction Coefficient (ε) | Data not available | |
| Quantum Yield (Φ) | Data not available |
Note: Emission maximum is estimated based on the typical Stokes shift for heptamethine cyanine dyes. Molar extinction coefficient and quantum yield are highly dependent on the solvent and conjugation state and are not consistently reported by suppliers.
Experimental Protocols
The primary application of this compound is the labeling of biomolecules containing primary amines, such as proteins and antibodies. This is achieved by forming a stable amide bond using a carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.
Protocol: Protein Labeling via EDC/NHS Chemistry
This protocol provides a general workflow for conjugating this compound to a generic IgG antibody. Note: Optimal conditions (e.g., molar ratios, reaction times) may vary depending on the specific protein and should be determined empirically.
Materials:
-
This compound
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (Water-soluble carbodiimide)[7]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25) for desalting/buffer exchange
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxyl groups.
-
Prepare Dye Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Activate Carboxylic Acid:
-
Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the protein solution.
-
Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups (this step is for antibody-dye conjugation, for dye-amine conjugation, the dye is activated first).
-
Alternative (Dye Activation): In a separate tube, mix the desired amount of this compound with a 5-fold molar excess of EDC/NHS in DMSO. Let it react for 15-20 minutes at room temperature to form an NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated IR 754-NHS ester solution to the protein solution. The molar ratio of dye to protein is a critical parameter; a starting point of 10:1 (dye:protein) is common.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-20 mM. Incubate for 15 minutes to quench any unreacted dye.
-
Purify Conjugate: Remove unconjugated dye and reaction byproducts by passing the solution over a size-exclusion chromatography column (e.g., G-25). Elute with PBS or another suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for the dye).
Bioconjugation and Imaging Workflow
The following diagram illustrates the logical workflow from dye activation to final application in cellular imaging, as detailed in the protocol above.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound - Starshinechemical [starshinechemical.com]
- 4. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6114350A - Cyanine dyes and synthesis methods thereof - Google Patents [patents.google.com]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound 2311980-68-2 | 東京化成工業株式会社 [tcichemicals.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. This compound | 生化试剂 | MCE [medchemexpress.cn]
An In-depth Technical Guide to the Spectral Properties of IR 754 Carboxylic Acid in Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of IR 754 Carboxylic Acid in methanol. This near-infrared (NIR) heptamethine cyanine dye is a valuable tool in various research and development applications, including biomedical imaging and as a biochemical reagent.[1] This document details its known spectral characteristics, provides established experimental protocols for their measurement, and illustrates relevant experimental workflows and conceptual cellular interactions.
Core Spectral and Photophysical Properties
This compound, with the chemical formula C₃₀H₃₃IN₂O₂ and a molecular weight of 580.50 g/mol , is recognized for its strong absorption and fluorescence in the near-infrared spectrum.[2] The spectral properties of cyanine dyes are influenced by their molecular structure and the solvent environment. Methanol is a commonly used solvent for characterizing these dyes due to its transparency in the NIR region and its ability to dissolve a wide range of organic molecules.
Quantitative Spectral Data
The following table summarizes the available quantitative spectral data for this compound in methanol. It is important to note that while the absorption maximum is well-documented, specific experimental values for molar absorptivity, fluorescence emission maximum, quantum yield, and lifetime in methanol are not extensively reported in the available literature. Therefore, typical ranges for closely related heptamethine cyanine dyes in methanol are provided for context and as a reasonable estimate.
| Spectral Property | This compound in Methanol | Typical Range for Heptamethine Cyanine Dyes in Methanol |
| Absorption Maximum (λmax) | 745 - 750 nm[3][4] | 750 - 800 nm |
| Molar Absorptivity (ε) | Data not available | 1.4 x 10⁵ - 2.9 x 10⁵ M⁻¹cm⁻¹[5] |
| Fluorescence Emission Maximum (λem) | Data not available | 770 - 820 nm |
| Fluorescence Quantum Yield (Φf) | Data not available | 0.05 - 0.20 |
| Fluorescence Lifetime (τf) | Data not available | 0.5 - 2.0 ns[6] |
Experimental Protocols for Spectral Characterization
Accurate determination of the spectral properties of this compound is crucial for its effective application. The following sections detail the experimental methodologies for measuring its absorption and fluorescence characteristics in methanol.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum and determining the molar absorptivity of this compound in methanol.
Objective: To determine the absorption maximum (λmax) and the molar absorptivity (ε) of this compound in methanol.
Materials:
-
This compound
-
Spectroscopic grade methanol
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis-NIR spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade methanol in a volumetric flask to prepare a stock solution of approximately 1 mM.
-
Serial Dilutions: Perform a series of dilutions of the stock solution with methanol to obtain a set of solutions with concentrations ranging from approximately 1 µM to 10 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Blank Measurement: Fill a quartz cuvette with methanol and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent absorption.
-
Sample Measurement:
-
Starting with the most dilute solution, rinse a quartz cuvette with a small amount of the sample solution three times.
-
Fill the cuvette with the sample solution and ensure there are no air bubbles in the light path.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Record the absorption spectrum over a wavelength range of at least 600 nm to 900 nm.
-
Repeat the measurement for all the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration, plot a graph of absorbance versus concentration.
-
The molar absorptivity (ε) is determined from the slope of the resulting linear plot.
-
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of this compound in methanol.
Objective: To determine the fluorescence emission maximum (λem) of this compound in methanol.
Materials:
-
Dilute solution of this compound in methanol (absorbance at excitation wavelength < 0.1)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Calibrated spectrofluorometer with a near-infrared detector
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol with an absorbance of less than 0.1 at the excitation wavelength (typically λmax or slightly lower) to avoid inner filter effects.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the excitation source and detector to stabilize.
-
Set the excitation wavelength to the λmax of the dye (around 745-750 nm).
-
Set the emission wavelength range to scan from approximately 760 nm to 950 nm.
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Blank Measurement: Record the emission spectrum of the pure methanol solvent under the same conditions to identify any background signals or Raman scattering peaks.
-
Sample Measurement:
-
Rinse and fill a fluorescence cuvette with the dilute dye solution.
-
Place the cuvette in the sample holder.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
-
Identify the wavelength of maximum fluorescence intensity (λem).
-
Fluorescence Quantum Yield Determination (Relative Method)
This protocol details the determination of the fluorescence quantum yield of this compound in methanol relative to a standard with a known quantum yield in the same solvent.
Objective: To determine the fluorescence quantum yield (Φf) of this compound in methanol.
Materials:
-
This compound
-
A suitable NIR fluorescent standard with a known quantum yield in methanol (e.g., IR-125 or another well-characterized cyanine dye)
-
Spectroscopic grade methanol
-
UV-Vis-NIR spectrophotometer
-
Calibrated spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a series of five to six dilute solutions of both the this compound (sample) and the standard in methanol, with absorbances at the excitation wavelength ranging from approximately 0.01 to 0.1.
-
Absorption Spectra Measurement: Record the absorption spectra for all prepared solutions of the sample and the standard. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra Measurement:
-
Record the corrected fluorescence emission spectra for all solutions of the sample and the standard. The excitation wavelength must be the same for both the sample and the standard.
-
Ensure that the experimental settings (e.g., slit widths) are kept constant throughout all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std × (Slopesample / Slopestd) × (η²sample / η²std) where Φf,std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent (which is the same for both, so the term cancels out).
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
This protocol outlines the measurement of the fluorescence lifetime of this compound in methanol using the TCSPC technique.
Objective: To determine the fluorescence lifetime (τf) of this compound in methanol.
Materials:
-
Dilute solution of this compound in methanol
-
TCSPC system, including:
-
Pulsed laser source with an excitation wavelength close to the dye's λmax (e.g., a pulsed diode laser)
-
A high-speed, single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode)
-
Timing electronics (time-to-amplitude converter and multichannel analyzer)
-
-
Fluorescence cuvette
Procedure:
-
Instrument Setup:
-
Set up the TCSPC system and allow for an appropriate warm-up period.
-
Select an excitation source with a pulse width significantly shorter than the expected fluorescence lifetime.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica in methanol) in place of the fluorescent sample. The IRF represents the time profile of the excitation pulse as detected by the system.
-
-
Sample Measurement:
-
Place the dilute solution of this compound in the sample holder.
-
Collect the fluorescence decay data by detecting single photons and recording their arrival times relative to the laser pulses. Continue data collection until a sufficient number of photons (typically >10,000 in the peak channel) have been accumulated to generate a smooth decay curve.
-
-
Data Analysis:
-
Use deconvolution software to fit the experimental fluorescence decay data to an exponential decay model, taking the measured IRF into account.
-
The fitting process will yield the fluorescence lifetime (τf) of the sample. The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Visualizations of Experimental Workflows and Conceptual Models
The following diagrams, created using the DOT language, illustrate the key workflows and conceptual relationships relevant to the study of this compound.
Caption: Experimental workflow for the comprehensive spectral characterization of this compound.
Caption: Conceptual model of the cellular uptake of a carboxylic acid-containing cyanine dye.
Applications in Research and Drug Development
Heptamethine cyanine dyes, including those with carboxylic acid functional groups, are of significant interest in biomedical research. The carboxylic acid moiety provides a convenient handle for conjugation to biomolecules such as proteins, antibodies, and peptides, enabling the development of targeted imaging agents.
In the context of drug development, these dyes are utilized for:
-
In vivo Imaging: Their fluorescence in the NIR window allows for deep tissue imaging with reduced autofluorescence, making them suitable for tracking drug delivery vehicles and monitoring disease progression in preclinical models.
-
Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, some cyanine dyes can generate reactive oxygen species, leading to localized cell death. This property is being explored for cancer therapy. The cellular uptake of these dyes is a critical factor in their therapeutic efficacy.[7]
-
Drug Delivery: The dye itself can be part of a drug delivery system, where the release of a therapeutic agent is triggered by light. The carboxylic acid group can be used to attach the drug to the dye.
The spectral properties detailed in this guide are fundamental to the successful design and implementation of these applications. A thorough understanding of the absorption, emission, quantum yield, and lifetime of this compound in relevant solvent systems like methanol is the first step toward its effective use in advanced research and therapeutic development.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jascoinc.com [jascoinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to IR 754 Carboxylic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to IR 754 Carboxylic Acid
This compound is a near-infrared (NIR) cyanine dye, a class of synthetic polymethine dyes. Its chemical structure is characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain, with a carboxylic acid functional group. This terminal carboxylic acid is a key feature, enabling covalent conjugation to a variety of biomolecules and surfaces. The dye's significant absorption and fluorescence in the NIR spectrum (typically around 750 nm) make it a valuable tool in biomedical research, where deep tissue penetration and minimal autofluorescence are critical.
The primary applications of this compound in research are centered on its use as a fluorescent label for in vivo and in vitro imaging and as a photosensitizer in photodynamic therapy (PDT). Its utility in these areas is derived from its favorable photophysical properties and the versatility of its carboxylic acid group for bioconjugation.
Core Applications in Research
Near-Infrared (NIR) Fluorescence Imaging
The NIR window (700-1700 nm) offers significant advantages for biological imaging, including deeper tissue penetration due to reduced light scattering by biological tissues and lower autofluorescence from endogenous molecules. This compound is designed to operate within this window, making it an excellent candidate for:
-
In vivo tumor imaging: When conjugated to tumor-targeting moieties such as antibodies or peptides, this compound can be used to visualize tumors deep within living organisms.
-
Cellular imaging: Its fluorescent properties allow for the visualization and tracking of labeled molecules within cells.
-
Drug delivery vehicle tracking: By incorporating the dye into nanoparticles or other drug delivery systems, researchers can monitor their biodistribution and accumulation at target sites.
Photodynamic Therapy (PDT)
PDT is a therapeutic modality that uses a photosensitizer, light, and oxygen to induce cell death. Upon excitation with light of a specific wavelength, the photosensitizer (in this case, this compound) transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS are cytotoxic and can lead to the destruction of nearby cells, such as cancer cells. The NIR activation of this compound allows for the treatment of deeper-seated tumors than is possible with photosensitizers that absorb in the visible range.
Bioconjugation and Probe Development
The carboxylic acid group of IR 754 is readily activated to form stable amide bonds with primary amines on biomolecules like proteins, peptides, and antibodies. This allows for the creation of targeted fluorescent probes and photosensitizers.
Quantitative Data
The following table summarizes typical photophysical and physicochemical properties of this compound. Note that these values can be influenced by the solvent environment and conjugation to other molecules.
| Property | Typical Value |
| Molecular Weight | ~580.5 g/mol |
| CAS Number | 2311980-68-2 |
| Maximum Absorption (λmax) | 745 - |
IR 754 Carboxylic Acid mechanism of action as a fluorescent probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action, applications, and experimental considerations of IR 754 Carboxylic Acid, a near-infrared (NIR) fluorescent probe from the heptamethine cyanine dye family. This document provides a comprehensive overview for its use in biological imaging and targeted molecular tracking.
Core Mechanism of Action
This compound's function as a fluorescent probe is primarily centered around two key aspects: its inherent photophysical properties as a cyanine dye and the reactive potential of its carboxylic acid group.
Fluorophore Characteristics
As a heptamethine cyanine dye, this compound possesses a long polymethine chain that dictates its absorption and emission in the near-infrared spectrum, typically with an absorption maximum around 745-750 nm in methanol.[1] This spectral range is highly advantageous for biological applications due to reduced autofluorescence from tissues and deeper tissue penetration of light.
The fluorescence of cyanine dyes is highly sensitive to their local environment. The flexibility of the polymethine chain allows for non-radiative decay pathways, which can quench fluorescence. When the dye's rotation is restricted, for example, upon binding to a protein, these non-radiative pathways are inhibited, leading to a significant enhancement in fluorescence quantum yield. This phenomenon, known as protein-induced fluorescence enhancement (PIFE), is a key aspect of its mechanism when used as a molecular probe.
The Role of the Carboxylic Acid Group
The carboxylic acid moiety is the primary site for the functionalization of IR 754. It serves as a reactive handle for covalent conjugation to biomolecules, most commonly to primary amines (e.g., lysine residues) on proteins such as antibodies.[2][] This conjugation allows for the specific targeting of cellular structures or biomarkers, transforming the dye into a targeted fluorescent probe. The formation of a stable amide bond ensures that the fluorophore is securely attached to the targeting molecule.
Quantitative Data
The following table summarizes the available photophysical properties of this compound. It is important to note that specific values for emission maximum, quantum yield, and fluorescence lifetime can vary depending on the solvent, conjugation state, and local environment.
| Property | Value | Solvent/Condition |
| Absorption Maximum (λmax) | 745 - 750 nm | Methanol |
| Emission Maximum (λem) | Not specified | - |
| Molar Extinction Coefficient (ε) | Not specified | - |
| Fluorescence Quantum Yield (ΦF) | Not specified | - |
| Fluorescence Lifetime (τ) | Not specified | - |
Experimental Protocols
Antibody Conjugation using EDC-NHS Chemistry
This protocol describes the covalent conjugation of this compound to a primary antibody via the activation of the carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Antibody (in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in Conjugation Buffer.
-
-
Activation of this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
In a microcentrifuge tube, mix the desired molar excess of this compound with EDC and NHS in Activation Buffer. A 10:1 to 20:1 molar ratio of dye to antibody is a common starting point for optimization.[7]
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated IR 754-NHS ester solution to the prepared antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of IR 754 (around 750 nm).
-
Cell Staining with IR 754-Antibody Conjugate
This is a general protocol for using the purified antibody conjugate for immunofluorescence imaging of cells.
Materials:
-
Purified IR 754-antibody conjugate
-
Cells cultured on coverslips or in imaging dishes
-
PBS (Phosphate-Buffered Saline)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Mounting Medium
Procedure:
-
Cell Preparation:
-
Wash the cultured cells twice with PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the IR 754-antibody conjugate to the desired working concentration in Blocking Buffer.
-
Incubate the cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound antibody conjugate.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.
-
Visualizations
Caption: Workflow for antibody conjugation with this compound.
Caption: Mechanism of fluorescence enhancement upon protein conjugation.
References
- 1. This compound 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Cyanine Polyene Reactivity: Scope and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of pH-responsive near-infrared spirocyclic cyanines: the effects of substituents and the external environment - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01484G [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of IR 754 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
IR 754 Carboxylic Acid is a fluorescent dye that absorbs and emits in the near-infrared spectrum, typically with an absorption maximum around 750 nm. Its chemical formula is C₃₀H₃₃IN₂O₂ and it is also known by its systematic name, 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide. The presence of a carboxylic acid group provides a reactive handle for conjugation to biomolecules, making it a valuable tool for in vivo imaging, fluorescence microscopy, and other bioanalytical applications. As a member of the heptamethine cyanine dye family, its synthesis involves the condensation of heterocyclic precursors. This guide details a plausible and generalized approach to its synthesis and subsequent purification to achieve the high purity (≥98%) often required for sensitive biological experiments.
Synthesis of this compound
The synthesis of heptamethine cyanine dyes like this compound typically proceeds through the condensation of two equivalents of a substituted indolenine precursor with a seven-carbon chain bridging molecule. A generalized synthetic scheme is presented below.
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages:
-
Synthesis of the Indolenine Precursor: Preparation of a quaternized 1,3,3-trimethyl-2-methyleneindoline derivative.
-
Condensation Reaction: Reaction of the indolenine precursor with a suitable seven-carbon polymethine chain source to form the final heptamethine dye.
Experimental Protocol (Representative)
This protocol is a representative procedure based on general methods for heptamethine cyanine dye synthesis.
Step 1: Synthesis of a Carboxy-Functionalized Indoleninium Salt
A likely precursor for the synthesis of this compound is a quaternized indolenine containing a carboxylic acid moiety. This can be synthesized from 2,3,3-trimethylindolenine.
-
Alkylation: React 2,3,3-trimethylindolenine with a suitable alkylating agent containing a protected carboxylic acid group (e.g., ethyl 4-bromobutyrate) in a high-boiling point solvent such as acetonitrile or propionitrile. The reaction is typically carried out at reflux for several hours.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid under basic conditions (e.g., using sodium hydroxide in a mixture of water and methanol), followed by acidification to precipitate the carboxylic acid-functionalized indoleninium salt.
-
Isolation: The product is isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Step 2: Condensation to Form this compound
-
Reaction Setup: In a round-bottom flask protected from light, dissolve two equivalents of the carboxy-functionalized indoleninium salt from Step 1 and one equivalent of a suitable polymethine bridge precursor, such as glutacondialdehyde dianil hydrochloride or a similar seven-carbon chain source, in a solvent mixture like pyridine and acetic anhydride.
-
Reaction Conditions: The reaction mixture is heated, typically at reflux, for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the appearance of the characteristic long-wavelength absorption peak of the heptamethine dye.
-
Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. The crude dye is often precipitated by the addition of a non-polar solvent such as diethyl ether. The solid is then collected by filtration, washed with the non-polar solvent to remove unreacted starting materials and byproducts, and dried under vacuum.
Purification of this compound
The purity of cyanine dyes is critical for their application, as impurities can quench fluorescence and interfere with biological assays. Commercial suppliers offer this compound with purities of >80% (HPLC) to ≥98%.[1][2] Achieving high purity typically requires one or more chromatographic techniques.
Purification Methodologies
| Purification Method | Description | Advantages | Disadvantages |
| Recrystallization | The crude solid is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound. | Simple, inexpensive, and effective for removing major impurities. | May not be effective for removing impurities with similar solubility. Can result in significant product loss. |
| Silica Gel Column Chromatography | The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity (e.g., dichloromethane/methanol gradient). | Good for separating compounds with different polarities. Can handle larger quantities of material. | Can be time-consuming. The acidic nature of silica can sometimes degrade sensitive cyanine dyes. |
| Reversed-Phase HPLC | A high-performance liquid chromatography technique using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water with an additive like trifluoroacetic acid). | Provides high-resolution separation and is excellent for achieving very high purity (>98%). Can be used for both analytical and preparative scale. | More expensive equipment is required. Limited loading capacity for preparative separations. |
Detailed Experimental Protocols for Purification
Protocol 3.2.1: Recrystallization
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or a mixture of methanol and dichloromethane) and heat the mixture gently with stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3.2.2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane) and pack it into a glass column.
-
Dissolve the crude dye in a minimal amount of the eluent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3.2.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System Preparation: Use a C18 column and equilibrate it with the initial mobile phase conditions. A typical mobile phase consists of a mixture of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) to improve peak shape.
-
Sample Preparation: Dissolve the partially purified dye in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatography: Inject the sample onto the column and elute with a gradient of increasing acetonitrile concentration.
-
Detection and Fraction Collection: Monitor the elution profile using a UV-Vis detector set at the absorption maximum of the dye (around 750 nm). Collect the peak corresponding to the pure product.
-
Product Recovery: Combine the collected fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure dye as a solid.
Data Presentation
Due to the lack of specific published data for the synthesis of this compound, the following table presents typical quantitative data ranges observed for the synthesis and purification of similar heptamethine cyanine dyes.
| Parameter | Typical Value | Method of Determination |
| Synthesis Yield (Crude) | 40 - 70% | Gravimetric analysis |
| Purity after Recrystallization | 70 - 90% | HPLC, NMR |
| Purity after Column Chromatography | 90 - 98% | HPLC, NMR |
| Final Purity after HPLC | >98% | HPLC |
| Molar Extinction Coefficient (in MeOH) | 150,000 - 250,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Absorption Maximum (λmax in MeOH) | 745 - 755 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem in MeOH) | 770 - 790 nm | Fluorescence Spectroscopy |
Conclusion
This technical guide has provided a detailed, albeit representative, overview of the synthesis and purification of this compound. The outlined procedures are based on well-established chemical principles for the synthesis of heptamethine cyanine dyes. Researchers aiming to produce this compound should use the provided protocols as a starting point and optimize the conditions for their specific laboratory setup and available starting materials. The purification of this dye to a high degree of purity is achievable through a combination of standard techniques, with reversed-phase HPLC being the method of choice for obtaining material suitable for the most demanding applications in drug development and biomedical research.
References
An In-depth Technical Guide to the Photophysical Properties of IR 754 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine dye. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a combination of known values for this dye alongside typical, representative data for structurally similar heptamethine cyanine dyes. This approach offers valuable insights for researchers and professionals in drug development and other scientific fields exploring the applications of NIR fluorophores.
Core Photophysical Parameters
The photophysical characteristics of a fluorescent dye are crucial for its application in various scientific and biomedical fields. These parameters dictate the dye's brightness, sensitivity, and suitability for different imaging and sensing modalities.
| Photophysical Property | This compound | Typical Heptamethine Cyanine Dyes | Solvent/Conditions |
| Absorption Maximum (λ_abs_) | 745 - 750 nm[1] | 750 - 800 nm | Methanol (for IR 754) |
| Emission Maximum (λ_em_) | Not specified | 800 - 830 nm | Various |
| Molar Extinction Coefficient (ε) | Not specified | 150,000 - 270,000 M⁻¹cm⁻¹[2][3] | Various |
| Fluorescence Quantum Yield (Φ_F_) | Not specified | 0.05 - 0.30[2][3] | Various |
| Fluorescence Lifetime (τ_F_) | Not specified | 0.5 - 1.5 ns[4] | DMSO[4] |
Note: The data for "Typical Heptamethine Cyanine Dyes" are representative values from the literature for this class of fluorophores and may vary depending on the specific molecular structure and environmental conditions.
Experimental Methodologies
The determination of the photophysical properties of fluorescent dyes like this compound involves a series of standardized spectroscopic techniques.
Absorption Spectroscopy and Molar Extinction Coefficient Determination
The absorption spectrum of a dye reveals the wavelengths of light it absorbs most efficiently. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a spectroscopic-grade solvent (e.g., methanol, DMSO, or PBS) to a known concentration.
-
Serial Dilutions: A series of dilutions are made from the stock solution to obtain solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Absorbance Measurement: The absorbance of each solution is measured at the absorption maximum (λ_max_) using a UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a blank to zero the instrument.
-
Beer-Lambert Law Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line, and the molar extinction coefficient can be determined from the slope of this line (slope = εl).[1][5][6][7]
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.
Protocol (Relative Method):
-
Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen (e.g., Indocyanine Green in DMSO).
-
Preparation of Solutions: A series of dilute solutions of both the sample (this compound) and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Measurement of Absorption and Emission Spectra: The absorption spectra of all solutions are recorded to determine the absorbance at the excitation wavelength. The fluorescence emission spectra are then recorded for both the sample and the standard using the same excitation wavelength and instrument settings.
-
Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[8][9][10]
Fluorescence Lifetime Measurement
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption.
-
Instrumentation: A TCSPC system is used, which consists of a pulsed light source (e.g., a picosecond laser diode) for excitation and a sensitive, high-speed photodetector.
-
Data Acquisition: The sample is excited with short pulses of light at a wavelength near its absorption maximum. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be necessary.[4][11][12]
Visualizations
The following diagrams illustrate the general workflow for characterizing the photophysical properties of a fluorescent dye and a conceptual representation of the Jablonski diagram for a fluorophore like this compound.
References
- 1. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. communities.acs.org [communities.acs.org]
- 8. content.cld.iop.org [content.cld.iop.org]
- 9. agilent.com [agilent.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
IR 754 Carboxylic Acid: An In-depth Technical Guide on Solubility and Stability Characteristics
Disclaimer: This technical guide synthesizes the currently available information regarding IR 754 Carboxylic Acid. It is important to note that specific quantitative data on the solubility and stability of this particular compound is limited in publicly accessible scientific literature. The information provided herein is based on general knowledge of cyanine dyes and data from chemical suppliers. Researchers are strongly encouraged to perform their own validation experiments for their specific applications.
Introduction
This compound is a near-infrared (NIR) heptamethine cyanine dye.[1] Its chemical structure features a carboxylic acid group, which allows for conjugation to biomolecules and surfaces. This makes it a valuable tool for various research applications, including fluorescence imaging and as a photosensitizer. Understanding its solubility and stability is critical for its effective use in experimental design and for ensuring the reliability and reproducibility of results.
Physicochemical Properties
While specific experimental data is scarce, some fundamental properties of this compound are available from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₃IN₂O₂ | ChemScene[2] |
| Molecular Weight | 580.50 g/mol | ChemScene[2] |
| Appearance | Green to dark green powder/crystal | Tokyo Chemical Industry Co., Ltd.[3] |
| Purity | ≥98% | ChemScene[2] |
Solubility Characteristics
-
Organic Solvents: Non-sulfonated cyanine dyes are generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] The product information from Tokyo Chemical Industry Co., Ltd. indicates that the maximum absorption is measured in methanol, suggesting its solubility in this alcohol.[3]
-
Aqueous Solutions: The presence of the carboxylic acid group suggests that the solubility in aqueous solutions will be pH-dependent. At neutral and alkaline pH, the carboxylic acid will be deprotonated to a carboxylate, which should increase its water solubility. Conversely, at acidic pH, the protonated carboxylic acid is less polar, likely leading to lower water solubility. The addition of sulfonic acid groups is a common strategy to significantly increase the water solubility of cyanine dyes.[]
A generic experimental protocol for determining the solubility of a dye like this compound is provided in section 5.1.
Stability Characteristics
Detailed stability studies providing quantitative data on the degradation kinetics of this compound under various conditions are not available. However, general information on the stability of cyanine dyes and storage recommendations from suppliers offer some guidance.
General Stability of Cyanine Dyes:
-
Photostability: Cyanine dyes are known to be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[2] The photostability of cyanine dyes can be influenced by the structure of the polymethine chain and the nature of the heterocyclic nuclei.[1][6] Introducing certain structural modifications, such as a rigid cyclohexenyl ring in the polymethine chain, has been shown to improve photostability.[1]
-
Thermal Stability: Heptamethine cyanine dyes can undergo thermal degradation.[1] Some studies have shown that deuteration of the polymethine chain can enhance the thermal stability of cyanine dyes like Indocyanine Green (ICG).[7]
-
pH Sensitivity: The stability of some cyanine dyes can be pH-dependent. While many are relatively insensitive to pH changes, extreme pH conditions can affect their structure and stability.[8]
Storage Recommendations for this compound:
Chemical suppliers provide the following recommendations for storage, which imply sensitivity to certain conditions:
| Condition | Recommendation | Source |
| Temperature | 4°C for long-term storage. | ChemScene[2] |
| In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress[9] | |
| Light | Store away from light. | ChemScene[2] |
| Moisture | Keep in a sealed container, away from moisture. | ChemScene[2] |
| Inert Atmosphere | Store under inert gas. | Alfa Chemistry[10] |
A generic experimental protocol for assessing the stability of a dye is provided in section 5.2.
Experimental Protocols
As specific experimental protocols for this compound are not available, the following sections describe generalized methods for determining the solubility and stability of fluorescent dyes.
Generic Protocol for Solubility Determination
This protocol outlines a general procedure to determine the solubility of a dye in various solvents.
dot
Caption: Workflow for determining dye solubility.
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into a series of vials.
-
Solvent Addition: To each vial, add a known volume of a different solvent to be tested (e.g., water, PBS at various pH, ethanol, methanol, DMSO, DMF).
-
Solubilization:
-
Vortex the vials vigorously for 1-2 minutes.
-
If the dye is not fully dissolved, sonicate the vials for 5-10 minutes.
-
If necessary, gently warm the vials to a controlled temperature (e.g., 37°C).
-
-
Equilibration: Allow the solutions to equilibrate at room temperature for a specified period (e.g., 24 hours) to ensure saturation.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet any undissolved dye.
-
Quantification: Carefully remove an aliquot of the supernatant and measure its absorbance at the maximum absorption wavelength (λmax ≈ 745-750 nm in methanol).
-
Calculation: Calculate the concentration of the dissolved dye using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration. The solubility is the concentration of the saturated solution.
Generic Protocol for Stability Assessment
This protocol provides a general method for evaluating the stability of a dye under different conditions.
dot
Caption: Workflow for assessing dye stability.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Aliquotting: Distribute aliquots of the stock solution into multiple sets of vials.
-
Exposure to Conditions:
-
Photostability: Expose one set of vials to a controlled light source (e.g., a specific wavelength or broadband light) while keeping a control set in the dark.
-
Thermal Stability: Incubate sets of vials at different temperatures (e.g., 4°C, 25°C, 37°C).
-
pH Stability: Prepare solutions in a range of buffers with different pH values.
-
-
Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
Measurement: Measure the absorbance and/or fluorescence intensity of each sample. A decrease in signal over time indicates degradation.
-
Data Analysis: Plot the percentage of remaining dye (based on absorbance or fluorescence) against time for each condition. This can be used to determine the degradation kinetics.
Signaling Pathways and Experimental Workflows
A thorough search of the scientific literature did not reveal any specific signaling pathways or established experimental workflows in which this compound is a key, named component. As a fluorescent label, it is a tool used to study other biological processes rather than being a direct participant in them. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.
Conclusion
This compound is a useful near-infrared dye with applications in various research fields. While specific quantitative data on its solubility and stability are lacking in the public domain, general principles of cyanine dye chemistry and supplier recommendations provide a qualitative understanding of its properties. It is expected to be soluble in polar organic solvents and have pH-dependent solubility in aqueous media. Like other cyanine dyes, it is susceptible to degradation by light and heat. For any application, it is crucial for researchers to empirically determine the optimal solubility and stability parameters for their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 6. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. glenresearch.com [glenresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
An In-Depth Technical Guide to IR 754 Carboxylic Acid for Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of IR 754 Carboxylic Acid, a near-infrared (NIR) fluorescent dye with significant potential in preclinical and in vivo imaging. We will delve into its core properties, provide detailed experimental protocols for its use, and illustrate its application in relevant biological workflows.
Introduction to this compound: A Near-Infrared Workhorse
This compound is a member of the heptamethine cyanine dye family, a class of molecules renowned for their strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically between 700 and 900 nm.[1][2] This spectral window is highly advantageous for biological imaging, as it allows for deeper tissue penetration of light and minimizes background autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[1][2]
The key structural feature of this compound is the presence of a carboxylic acid group (-COOH) on the central part of its polymethine chain. This functional group is the cornerstone of its versatility, providing a reactive handle for covalent attachment to a wide array of biomolecules, including antibodies, peptides, and small molecules.[3][4] This bioconjugation capability allows researchers to create highly specific probes for targeting and visualizing biological structures and processes in vitro and in vivo.
Core Properties and Photophysical Data
Accurate photophysical parameters are critical for the effective application of any fluorescent dye. While extensive data for this compound is not widely published, we can infer its properties from vendor information and studies on structurally similar heptamethine cyanine dyes with meso-carboxy substituents.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value |
| Chemical Name | 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide |
| CAS Number | 2311980-68-2 |
| Molecular Formula | C₃₀H₃₃IN₂O₂ |
| Molecular Weight | 580.51 g/mol |
| Appearance | Green to dark green powder/crystal |
| Absorption Max (λmax) | ~748 nm (in Methanol) |
| Emission Max (λem) | ~779 nm (in Methanol) |
| Quantum Yield (Φf) | Data not available for this specific compound. Heptamethine cyanines with similar structures can have quantum yields ranging from 0.05 to 0.25 in various solvents. The quantum yield is highly dependent on the solvent and conjugation state. |
| Molar Extinction Coefficient (ε) | Data not available for this specific compound. Heptamethine cyanines typically exhibit high molar extinction coefficients, often in the range of 150,000 to 250,000 M⁻¹cm⁻¹. |
| Solubility | Soluble in organic solvents like DMSO and DMF. Solubility in aqueous buffers is generally low but can be improved upon conjugation to proteins. |
| Stability | Heptamethine cyanine dyes can be susceptible to photobleaching and chemical degradation, particularly in the presence of thiols.[1] Shielding the polymethine chain can enhance stability.[5] Store protected from light and moisture. |
Experimental Protocols
The utility of this compound in fluorescence imaging hinges on its successful conjugation to a targeting moiety. The following protocols provide a detailed methodology for this process and subsequent imaging applications.
Bioconjugation of this compound to Antibodies
This protocol describes the covalent attachment of this compound to the primary amines (e.g., lysine residues) of an antibody using the widely adopted EDC/NHS chemistry.
Caption: General workflow for in vivo NIR fluorescence imaging.
Materials:
-
IR 754-antibody conjugate
-
Tumor-bearing mice
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system with appropriate laser excitation and emission filters
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Probe Administration: Dilute the IR 754-antibody conjugate in sterile saline and administer a defined dose (typically 50-100 µg of conjugate) via intravenous tail vein injection.
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.
-
Use an excitation source appropriate for the dye's absorption maximum (~748 nm) and an emission filter that captures the dye's fluorescence (~779 nm).
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs and tumor to confirm the in vivo signal distribution and quantify the fluorescence intensity in each tissue.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and background tissues in the images.
-
Calculate the mean fluorescence intensity for each ROI to determine the tumor-to-background ratio, a key metric for imaging probe efficacy.
-
Application Example: Targeted Tumor Imaging
A primary application of this compound is in the development of targeted probes for cancer imaging. By conjugating the dye to an antibody that specifically recognizes a tumor-associated antigen (e.g., HER2, EGFR), researchers can visualize the location and extent of tumors.
Signaling Pathway for Targeted Antibody Uptake
Caption: Cellular pathway of a targeted IR 754-antibody conjugate.
This pathway illustrates how the IR 754-antibody conjugate first binds to its specific antigen on the surface of a cancer cell. This binding event triggers the internalization of the complex into the cell through endocytosis. The conjugate is then trafficked to lysosomes, where it accumulates, leading to a concentrated and detectable NIR fluorescence signal within the tumor. This high degree of specificity allows for clear delineation of tumor margins during preclinical surgical guidance studies and provides a non-invasive method for monitoring tumor growth and response to therapy.
Conclusion
This compound is a valuable tool for researchers in fluorescence imaging. Its NIR spectral properties and the versatility afforded by its carboxylic acid functional group make it a powerful building block for the creation of targeted imaging probes. By following the detailed protocols and understanding the principles outlined in this guide, scientists and drug development professionals can effectively harness the capabilities of this compound to advance their research in cancer biology, drug delivery, and other biomedical fields.
References
- 1. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of charge localization on the in vivo optical imaging properties of near-infrared cyanine dye/monoclonal antibody conjugates - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Doubly Strapped Zwitterionic NIR-I and NIR-II Heptamethine Cyanine Dyes for Bioconjugation and Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intracellular Delivery of IR-783 Conjugates
Introduction
IR-783 is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically with an excitation wavelength around 768-784 nm.[1] This property makes it an excellent candidate for in vivo imaging due to the deep tissue penetration of NIR light.[2][3] A key feature of IR-783 is its structure-inherent tumor-targeting capability, allowing it to accumulate preferentially in cancer cells compared to normal cells without the need for conjugation to a targeting ligand.[2][4][5][6][7] The underlying mechanism for this selectivity is believed to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor cells.[7][8][9]
The carboxylic acid functionality on related dye structures provides a versatile handle for covalent conjugation to a wide array of molecules, including antibodies, peptides, and therapeutic agents. This allows for the development of theranostic agents that combine the imaging properties of IR-783 with the targeting specificity or therapeutic action of the conjugated molecule. These application notes provide an overview of the methods for the intracellular delivery of IR-783 and its conjugates, present quantitative data for different delivery strategies, and offer detailed experimental protocols for researchers in cell biology and drug development.
Mechanisms of Intracellular Uptake and Signaling Pathways
The intracellular delivery of IR-783, both in its free form and as part of a conjugate, is a critical step for its function as an imaging agent or a component of a therapeutic construct. The primary mechanism for the selective uptake of unconjugated IR-783 into cancer cells is an active transport process mediated by OATPs.[7][8] Inhibition of these transporters has been shown to abolish the uptake and accumulation of the dye in cancer cells.[7] Once inside the cell, IR-783 has been observed to localize within mitochondria and lysosomes.[2][5][7][8] This subcellular localization is significant, as mitochondrial accumulation can lead to increased production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, ultimately inducing apoptosis in cancer cells.[5]
For IR-783 conjugates delivered via nanoparticles, the entry mechanism is typically through endocytosis. The specific endocytic pathway can depend on the nanoparticle's physicochemical properties, such as size and surface chemistry.[10][11] For instance, doxorubicin and IR-783 formulated into ionic nanomedicines have been shown to enter cells via clathrin-mediated endocytosis (CME), caveolin-mediated endocytosis (CVME), and macropinocytosis.[12]
Intracellular Delivery Strategies
Several strategies can be employed to deliver IR-783 conjugates into cells, ranging from direct administration of the dye to the use of sophisticated nanoparticle-based systems.
-
Intrinsic Targeting of Free Dye: As mentioned, IR-783 itself has an inherent ability to target and enter cancer cells.[2][4][6] This makes it a valuable tool for imaging tumors without further modification.[13][14]
-
Direct Conjugation to Targeting Molecules: The carboxylic acid group on IR-783 analogues can be activated to form an NHS-ester, which readily reacts with primary amines on proteins and peptides. This allows for the direct conjugation of IR-783 to antibodies or peptides that target specific cell surface receptors, thereby enhancing delivery to the target cell population.
-
Nanoparticle-Based Delivery: Encapsulating or conjugating IR-783 within nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[15][16]
-
Liposomes: Liposomal formulations can enhance the accumulation of IR-783 in tumor tissues through the enhanced permeability and retention (EPR) effect.[17][18][19] They can also be functionalized with targeting ligands to further improve specificity.[18][19]
-
Silica Nanoparticles: Porous silica nanoparticles can be loaded with IR-783, offering a stable and biocompatible delivery vehicle.[16][20]
-
Polymeric Micelles and Other Nanoparticles: A variety of other nanoparticle platforms have been explored for the delivery of IR-783 and its conjugates, each with its own set of advantages.[5]
-
Quantitative Data on Delivery and Efficacy
The choice of delivery method can significantly impact the efficiency of intracellular uptake and the resulting biological effect. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Cellular Uptake and Cytotoxicity
| Delivery Method | Cell Line | Incubation Time (h) | Concentration | Outcome | Reference |
| Free IR-783 | HT-29 | 4 | 2–50 µM | No significant cytotoxicity | [4][21] |
| Free IR-783 | ARCaPM | 0.5 | 1-50 µM | Concentration-dependent uptake | [7] |
| IR-783 Liposomes | HCC827 | 48 | 10 µM | Significantly lower viability vs. control | [17] |
| IR-783-sLip (5%) | A549 | 8 | 1 mM HSPC | 5.9 times stronger fluorescence than sLip/FAM | [22] |
| Free IR-783 | MDA-MB-231 | 24 | 20-160 µM | IC50 ~80 µM | [23] |
Table 2: In Vivo Tumor Accumulation and Imaging
| Delivery Method | Animal Model | Time Post-Injection | Key Finding | Reference |
| Free IR-783 | HT-29 Xenograft | 24 h | Preferential accumulation in tumor | [4][6] |
| Free IR-783 | ARCaPM Xenograft | 24-96 h | Dye retention in tumor | [7][14] |
| IR-783-sLip (1-5%) | A549 Xenograft | 8 h | Highest tumor-to-background ratio | [24] |
| IR-783-TR-LPs | 4T1 Xenograft | 8 h | Peak fluorescence signal at tumor site | [13] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cellular Uptake Analysis
This protocol describes a general method for assessing the intracellular uptake of IR-783 conjugates using fluorescence microscopy.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
IR-783 conjugate solution
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution
-
Glass coverslips or imaging-grade multi-well plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare the desired concentration of the IR-783 conjugate in complete culture medium. A typical starting concentration is 10-20 µM.[2]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the IR-783 conjugate solution to the cells and incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C.[2]
-
After incubation, remove the conjugate solution and wash the cells three times with PBS to remove any unbound conjugate.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 10 minutes at room temperature.
-
Wash the cells twice with PBS and mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cells and an NIR channel to visualize the intracellular IR-783 conjugate.
Protocol 2: Preparation of IR-783 Loaded Liposomes
This protocol details the thin-film hydration method for preparing IR-783 loaded liposomes.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other suitable lipid
-
Cholesterol
-
DSPE-PEG(2000)
-
IR-783
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DMPC, cholesterol, and DSPE-PEG) and IR-783 in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing the flask. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension using a probe or bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 times).
-
The resulting liposome solution can be purified to remove any unencapsulated IR-783 by methods such as size exclusion chromatography.
Protocol 3: General Protocol for Conjugation of IR-783 Carboxylic Acid to an Antibody
This protocol provides a general method for conjugating a carboxylic acid-containing IR-783 dye to a monoclonal antibody using EDC/NHS chemistry.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
IR-783 with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching buffer (e.g., Tris or hydroxylamine)
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer (e.g., MES buffer, pH 6.0) using a desalting column or dialysis. Adjust the antibody concentration to 1-2 mg/mL.[]
-
Activation of IR-783:
-
Dissolve IR-783 carboxylic acid in anhydrous DMSO to make a stock solution (e.g., 10 mM).
-
In a separate tube, dissolve EDC and NHS in anhydrous DMSO or reaction buffer.
-
Add a molar excess of EDC and NHS to the IR-783 solution and incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated IR-783 NHS-ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized but a starting point of 10:1 is common.[]
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the antibody-dye conjugate, which will typically elute first.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of IR-783.
-
The functionality of the conjugated antibody can be assessed using standard immunoassays (e.g., ELISA).
-
References
- 1. IR-783 - CD Bioparticles [cd-bioparticles.net]
- 2. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. How can we use the endocytosis pathways to design nanoparticle drug-delivery vehicles to target cancer cells over healthy cells? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Interrogating the Role of Endocytosis Pathway and Organelle Trafficking for Doxorubicin-Based Combination Ionic Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polydopamine-Coated Solid Silica Nanoparticles Encapsulating IR-783 Dyes: Synthesis and NIR Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodynamic Therapy Using IR-783 Liposomes for Advanced Tongue and Breast Cancers in Humans [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes: IR 754 Carboxylic Acid for Quantitative Western Blotting
Introduction
IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye designed for stable and sensitive detection in a variety of life science applications, including Western blotting. When conjugated to secondary antibodies, IR 754 offers a powerful alternative to traditional chemiluminescent and visible-range fluorescent detection methods. Its emission in the near-infrared spectrum (typically around 750-800 nm) minimizes background autofluorescence from biological samples and blotting membranes, leading to a higher signal-to-noise ratio and enhanced sensitivity.[1][2][3] This characteristic is particularly advantageous for the detection of low-abundance proteins.
The use of NIR dyes like IR 754 facilitates quantitative and multiplex Western blotting.[3][4][5] The stable fluorescent signal generated is directly proportional to the amount of target protein, allowing for accurate quantification over a broad linear dynamic range.[2][3][5][6] Furthermore, the distinct spectral properties of IR 754 allow for its use in multi-color imaging when combined with other fluorescent dyes emitting at different wavelengths, enabling the simultaneous detection of multiple proteins on the same blot.[4][7]
Advantages of this compound in Western Blotting:
-
High Sensitivity: The low background fluorescence in the NIR spectrum allows for the detection of low-abundance proteins with high signal-to-noise ratios.[1][2][3][4]
-
Quantitative Analysis: The fluorescent signal is stable and proportional to the amount of target protein, enabling accurate quantification across a wide linear dynamic range.[2][3][5][6]
-
Multiplexing Capabilities: Allows for the simultaneous detection of multiple target proteins on the same blot when used with other spectrally distinct fluorescent dyes, saving time and sample.[4][5][7]
-
Signal Stability: The fluorescent signal is highly stable, allowing for blots to be archived and re-imaged later without significant loss of signal.[2]
-
Reproducibility: The direct detection of a stable signal, independent of enzymatic reactions, leads to more consistent and reproducible results compared to chemiluminescence.[3][4]
Data Presentation
| Parameter | This compound (NIR Fluorescence) | Chemiluminescence | Visible Fluorescence |
| Linear Dynamic Range | >4000 fold[5] | 10-50 fold[5] | Variable, generally lower than NIR |
| Sensitivity | +++[5] | +++[5] | ++ |
| Multiplexing | Yes[5] | No[5] | Yes, with spectral limitations |
| Signal Stability | High (Stable)[5] | Low (Transient) | Moderate |
| Quantitative | Yes[5] | May not be quantitative[5] | Yes |
Experimental Workflow
Caption: Western Blotting Workflow using an IR 754-conjugated secondary antibody.
Signaling Pathway Example: EGFR Signaling
References
Application Notes and Protocols for Flow Cytometry Using IR 754 Carboxylic Acid Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing antibodies labeled with IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine dye, in flow cytometry applications. The use of NIR fluorochromes offers significant advantages, including reduced autofluorescence from cells and tissues, leading to improved signal-to-noise ratios.
Introduction to this compound
This compound is a heptamethine cyanine dye that absorbs and emits light in the near-infrared region of the spectrum. Its carboxylic acid functional group allows for covalent conjugation to primary amines on antibodies and other proteins through the use of carbodiimide chemistry (EDC/NHS). The spectral properties of NIR dyes like IR 754 make them ideal for multicolor flow cytometry, especially for detecting low-abundance antigens.
Photophysical Properties
| Property | Value |
| Excitation Maximum (λex) | ~750 nm[1] |
| Emission Maximum (λem) | ~776 nm[1] |
| Molar Extinction Coefficient (ε) | >200,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Moderate |
| Recommended Laser Line | Red (e.g., 633, 637, 640 nm) or NIR (e.g., 730 nm) |
| Recommended Long-Pass Filter | 750 nm |
| Recommended Band-Pass Filter | 780/60 nm |
Experimental Protocols
Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Antibody (in a buffer free of amines, e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody:
-
Dialyze the antibody against PBS to remove any amine-containing buffers or stabilizers.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
-
Activate this compound:
-
Dissolve this compound in a small amount of anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer.
-
Add the EDC/NHS solution to the dissolved this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding Conjugation Buffer.
-
Add the activated this compound solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a good starting point for optimization.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from unconjugated dye and reaction byproducts using a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for the dye).
-
Cell Staining Protocol
This protocol provides a general procedure for staining cells with an IR 754-labeled antibody for flow cytometry analysis.
Materials:
-
Cell suspension (single-cell suspension is critical)
-
IR 754-labeled antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc block (optional, but recommended for cells expressing Fc receptors)
-
Viability dye (e.g., a fixable viability dye compatible with NIR emission)
-
Fixation/Permeabilization buffers (for intracellular staining)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL.
-
-
Fc Block (Optional):
-
If your cells express Fc receptors (e.g., immune cells), incubate them with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.
-
-
Staining:
-
Add the predetermined optimal concentration of the IR 754-labeled antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibody.
-
-
Viability Staining:
-
If using a viability dye, follow the manufacturer's instructions for staining.
-
-
Fixation and Permeabilization (for intracellular targets):
-
If staining for an intracellular antigen, fix and permeabilize the cells using an appropriate kit after surface staining.
-
-
Data Acquisition:
-
Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer equipped with the appropriate lasers and filters for NIR dye detection.
-
References
Application Notes and Protocols for IR 754 Carboxylic Acid in Longitudinal In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IR 754 Carboxylic Acid, a near-infrared (NIR) fluorescent dye, in longitudinal in vivo imaging studies. This document outlines the dye's properties, protocols for conjugation, and detailed procedures for conducting in vivo imaging experiments, including data acquisition and analysis. The information provided is intended to assist researchers in designing and executing robust and reproducible longitudinal studies for monitoring disease progression, evaluating therapeutic efficacy, and understanding biological processes in living subjects.
Introduction to this compound for In Vivo Imaging
This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum. The NIR window (roughly 700-900 nm) is advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.[1][2] The carboxylic acid functional group on IR 754 allows for covalent conjugation to a variety of biomolecules, such as antibodies, peptides, and small molecules, enabling targeted imaging of specific biological markers and pathways in vivo.
Longitudinal in vivo imaging, the repeated imaging of the same subject over time, is a powerful tool in preclinical research. It allows for the monitoring of dynamic biological processes, such as tumor growth and metastasis, the inflammatory response, and the biodistribution and target engagement of therapeutic agents.[2] By using the same animal as its own control, longitudinal studies can reduce the number of animals required and decrease inter-animal variability, leading to more statistically significant results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₃IN₂O₂ | [3] |
| Molecular Weight | 580.51 g/mol | [3] |
| Appearance | Green to dark green powder/crystal | [3] |
| Excitation Maximum (λex) | ~745-750 nm (in methanol) | [4] |
| Emission Maximum (λem) | ~770-790 nm (estimated) | |
| Storage Conditions | 4°C, sealed, protected from light and moisture | [5] |
Probe Preparation: Conjugation of this compound
The carboxylic acid group of IR 754 can be activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on proteins, such as antibodies and peptides. The following is a general protocol for this two-step process.
Activation of this compound to IR 754-NHS Ester
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of DSC and 2-3 equivalents of TEA or DIPEA.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
The resulting IR 754-NHS ester solution can be used directly in the next step or purified by chromatography if necessary.
Conjugation of IR 754-NHS Ester to a Targeting Moiety (e.g., Antibody)
Materials:
-
Targeting moiety (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
IR 754-NHS ester solution (from step 3.1)
-
Size-exclusion chromatography column (e.g., PD-10)
Protocol:
-
Dissolve the targeting moiety in the appropriate buffer.
-
Slowly add a 5-20 molar excess of the IR 754-NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the conjugate from unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance of the dye (around 750 nm) and the protein (usually 280 nm).
Experimental Protocols for Longitudinal In Vivo Imaging
The following protocols are provided as a general guideline. Specific parameters should be optimized for each experimental model and imaging system.
Animal Models and Preparation
-
Animal Selection: Nude mice or other immunocompromised strains are commonly used for tumor xenograft models. The choice of animal model will depend on the specific research question.
-
Tumor Inoculation (if applicable): For tumor imaging studies, tumor cells are typically inoculated subcutaneously or orthotopically. Longitudinal imaging can commence once tumors are established and have reached a palpable size.
-
Diet: To reduce autofluorescence from the gastrointestinal tract, it is recommended to place animals on an alfalfa-free diet for at least one week prior to imaging.
In Vivo Imaging Workflow
The general workflow for an in vivo imaging experiment is depicted below.
Caption: General workflow for a longitudinal in vivo fluorescence imaging experiment.
Anesthesia Protocol
-
Anesthetic Agent: Isoflurane is a commonly used inhalant anesthetic for in vivo imaging as it allows for rapid induction and recovery.
-
Induction: Induce anesthesia in an induction chamber with 2-4% isoflurane in oxygen.
-
Maintenance: Maintain anesthesia during imaging using a nose cone delivering 1-2.5% isoflurane. Monitor the animal's respiratory rate throughout the procedure.
-
Temperature Regulation: Use a heating pad or other warming device to maintain the animal's body temperature during anesthesia.
Probe Administration
-
Route of Administration: Intravenous (IV) injection via the tail vein is the most common route for systemic delivery of imaging probes.[6][7] Intraperitoneal (IP) injection is another option, though it may result in different biodistribution kinetics.
-
Injection Volume: For IV injections in mice, the volume should typically not exceed 100-200 µL.[6]
-
Dose: The optimal dose of the IR 754-conjugated probe should be determined empirically. A starting point for antibody conjugates is typically in the range of 10-100 µg per mouse.
Detailed Protocol for Intravenous Tail Vein Injection:
-
Warm the mouse's tail using a heat lamp or warm water bath to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle bevel-up into one of the lateral tail veins.
-
Slowly inject the probe solution. Successful injection will be indicated by a lack of resistance and clearing of the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
In Vivo Fluorescence Imaging
-
Imaging System: A small animal in vivo imaging system equipped with appropriate excitation and emission filters for the 750-800 nm range is required.
-
Imaging Parameters:
-
Excitation Filter: A filter centered around 740-760 nm.
-
Emission Filter: A long-pass filter at 780 nm or a band-pass filter centered around 780-800 nm.
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
Binning: Binning can be used to increase sensitivity at the expense of spatial resolution.
-
-
Image Acquisition: Acquire both a white light (photographic) image and a fluorescence image. The fluorescence image can be overlaid on the white light image for anatomical reference.
-
Longitudinal Imaging: Repeat the imaging procedure at predetermined time points (e.g., 24, 48, 72 hours, and weekly thereafter) to monitor changes in the fluorescence signal.
Data Analysis and Quantification
-
Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor) and a background region.
-
Quantification: The fluorescence signal is typically quantified as average radiant efficiency or total radiant efficiency within the ROI.
-
Longitudinal Analysis: Plot the quantified fluorescence signal over time to assess the kinetics of probe accumulation and retention, or to monitor changes in the target.
Biodistribution and Pharmacokinetics (Representative Data)
Ex Vivo Biodistribution of an IRDye 800CW-labeled Antibody
The following table summarizes the biodistribution of an 89Zr-labeled and IRDye 800CW-conjugated antibody (cetuximab) in tumor-bearing mice 24 hours post-injection.[1][5]
| Organ/Tissue | Uptake (% Injected Dose per Gram) |
| Tumor | 15.07 ± 3.66 |
| Blood | 10.8 ± 1.6 |
| Liver | 6.5 ± 1.2 |
| Spleen | 3.2 ± 0.8 |
| Kidneys | 3.8 ± 0.7 |
| Lungs | 4.1 ± 0.9 |
| Muscle | 1.5 ± 0.4 |
Pharmacokinetics of an IRDye 800CW-labeled Antibody
Pharmacokinetic parameters for an IRDye 800CW-conjugated antibody (nimotuzumab) in mice are provided below.[8]
| Pharmacokinetic Parameter | Value |
| Half-life (t½) | 38 ± 1.5 hours |
| Area Under the Curve (AUC) | 36 ± 2 µg•day/mL |
| Clearance (CL) | 2 ± 1 mL/day |
| Volume of Distribution (Vss) | 4.8 ± 0.2 mL |
Relevant Signaling Pathways for Targeted Imaging
This compound is a versatile tool for creating targeted imaging probes. By conjugating it to ligands that bind to specific cellular receptors, researchers can visualize and study key signaling pathways involved in various diseases, particularly cancer. Below are diagrams of three major signaling pathways that are frequently targeted in in vivo imaging studies.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Targeting the VEGF pathway is a common strategy in cancer therapy.
Caption: A simplified representation of the VEGF signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. EGFR is often overexpressed in various cancers.
Caption: The EGFR-mediated MAPK signaling cascade.
Integrin Signaling Pathway
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells during angiogenesis and on some tumor cells, making it an attractive target for cancer imaging and therapy.
Caption: A simplified overview of the Integrin signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Low probe dose- Poor targeting- Suboptimal imaging time- Inefficient conjugation | - Increase probe dose- Verify target expression in the model- Perform a time-course study to find the optimal imaging window- Optimize conjugation and purification |
| High background signal | - Autofluorescence- Non-specific probe accumulation- Incomplete clearance | - Use an alfalfa-free diet- Image at later time points to allow for clearance- Include a control group with an untargeted dye |
| Signal saturation | - Exposure time is too long- High probe concentration | - Reduce exposure time- Decrease probe dose |
Conclusion
This compound is a valuable tool for longitudinal in vivo imaging studies. Its near-infrared fluorescence properties and the ability to be conjugated to targeting moieties allow for sensitive and specific visualization of biological processes over time in living subjects. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this dye to advance their understanding of disease and the development of new therapeutics.
References
- 1. A novel method to quantify IRDye800CW fluorescent antibody probes ex vivo in tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRDye800-Anti-vascular endothelial growth factor receptor-2 monoclonal antibody Avas12a1 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. shop.licorbio.com [shop.licorbio.com]
- 4. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method to quantify IRDye800CW fluorescent antibody probes ex vivo in tissue distribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. Pre-clinical study of IRDye800CW-nimotuzumab formulation, stability, pharmacokinetics, and safety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: IR 754 Carboxylic Acid Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of labeling with IR 754 Carboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for labeling proteins with this compound?
The most common method involves a two-step process. First, the carboxylic acid group on the IR 754 dye is activated using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a more stable, amine-reactive NHS ester. This activated dye is then reacted with the primary amines (e.g., lysine residues, N-terminus) on the target protein to form a stable amide bond.[][2][3]
Q2: Why is my labeling efficiency with this compound consistently low?
Several factors can contribute to low labeling efficiency. Common causes include:
-
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[4]
-
Presence of competing amines: Buffers containing primary amines, such as Tris, will compete with the protein for the activated dye.
-
Hydrolysis of the activated dye: The NHS ester of IR 754 is sensitive to moisture and can hydrolyze, rendering it inactive. It is crucial to use anhydrous solvents for dye preparation and perform the reaction promptly.
-
Low protein concentration: Labeling efficiency is dependent on the concentration of reactants. A protein concentration below 2 mg/mL may lead to reduced efficiency.
-
Inappropriate dye-to-protein ratio: An insufficient amount of activated dye will result in a low degree of labeling.
Q3: Can I use a one-step labeling method with EDC?
While a one-step method using only EDC is possible, it is generally less efficient. In a one-step reaction, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can react with primary amines on the protein but is also highly unstable in aqueous solutions and prone to hydrolysis, which reverts the dye to its original carboxylic acid form.[2][3] The two-step method involving NHS or Sulfo-NHS creates a more stable intermediate, leading to higher and more consistent labeling yields.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Suboptimal Reaction pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for the amine-coupling step. Use freshly prepared buffers and verify the pH. |
| Amine-Containing Buffers | Avoid buffers like Tris or glycine. Use phosphate, bicarbonate, or HEPES buffers. | |
| Hydrolysis of Activated Dye | Prepare the activated IR 754-NHS ester solution immediately before use. Use high-quality, anhydrous DMSO or DMF to dissolve the dye. | |
| Low Reactant Concentration | Increase the protein concentration (ideally >2 mg/mL). Optimize the molar excess of the activated dye. | |
| Protein Precipitation during Labeling | High Degree of Labeling | Reduce the molar ratio of activated dye to protein. Decrease the reaction time. |
| Hydrophobic Nature of the Dye | Perform the labeling reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature. | |
| Inconsistent Labeling Results | Variability in Reagent Activity | Use fresh, high-quality EDC and NHS/Sulfo-NHS. Store these reagents desiccated and at the recommended temperature (-20°C). |
| Protein Purity and Buffer Exchange | Ensure the protein sample is pure and has been thoroughly buffer-exchanged into an amine-free buffer before labeling. |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommendation | Notes |
| Activation pH (EDC/NHS) | 4.5 - 6.0 | Optimizes the formation of the O-acylisourea intermediate. |
| Labeling pH (to Protein) | 7.2 - 8.5 | Maximizes the reactivity of primary amines while minimizing NHS-ester hydrolysis. |
| Molar Ratio (Dye:EDC:NHS) | 1:10:25 (starting point) | May need optimization depending on the protein and desired DOL. |
| Molar Ratio (Activated Dye:Protein) | 5:1 to 20:1 | Higher ratios may be needed for dilute protein solutions. Start with a lower ratio to avoid over-labeling and precipitation. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Reaction Time (Activation) | 15 minutes at room temperature | |
| Reaction Time (Labeling) | 1 - 2 hours at room temperature, or overnight at 4°C | Longer incubation at lower temperatures can minimize hydrolysis and protein aggregation. |
| Quenching Reagent | 10-50 mM Tris, Glycine, or Hydroxylamine | Stops the labeling reaction by consuming excess activated dye. |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Activation and Labeling of Proteins with this compound
This protocol is recommended for optimal labeling efficiency and control.
Materials:
-
Protein to be labeled
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
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Labeling Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Anhydrous DMSO or DMF
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Purification column (e.g., gel filtration, dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the Labeling Buffer at a concentration of 2-10 mg/mL.
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
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Activation of this compound: a. In a microcentrifuge tube, combine the desired amount of this compound with Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add EDC and Sulfo-NHS to the this compound solution. A common starting molar ratio is 1:10:25 (IR 754:EDC:Sulfo-NHS). d. Incubate the mixture for 15 minutes at room temperature, protected from light.
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Labeling Reaction: a. Add the activated IR 754-Sulfo-NHS ester solution to the protein solution. The optimal molar ratio of activated dye to protein should be determined empirically, but a starting point of 10:1 is common. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
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Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM Tris and incubate for 15-30 minutes.
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Purification: Remove unreacted dye and byproducts by gel filtration, dialysis, or spin chromatography.
Visualizations
Caption: Workflow for the two-step labeling of proteins with this compound.
Caption: Troubleshooting logic for low IR 754 labeling efficiency.
References
reducing background fluorescence with IR 754 Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing IR 754 Carboxylic Acid and reducing background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. Its chemical structure allows for excitation and emission in the NIR spectrum, a region where biological tissues have lower autofluorescence, enabling deeper tissue penetration and higher signal-to-background ratios in fluorescence imaging. The carboxylic acid group provides a reactive handle for conjugation to primary amines on proteins, peptides, antibodies, and other biomolecules.
Q2: What are the spectral properties of this compound?
While comprehensive, experimentally validated spectral data for this compound is not consistently available across all suppliers, the following table summarizes the available and estimated properties.
| Property | Value | Notes |
| Absorption Maximum (λabs) | 745 - 750 nm (in Methanol) | This is the wavelength at which the dye maximally absorbs light. |
| Emission Maximum (λem) | ~770 - 780 nm (Estimated) | Typically, the emission maximum for heptamethine cyanine dyes is 20-30 nm higher than the absorption maximum. This is an estimated value and should be determined experimentally. |
| Extinction Coefficient (ε) | Not specified | For similar heptamethine cyanine dyes, the extinction coefficient is typically in the range of 150,000 - 250,000 M-1cm-1. |
| Quantum Yield (Φ) | Not specified | The fluorescence quantum yield for cyanine dyes can vary depending on the solvent and conjugation state. |
| Molecular Weight | 580.51 g/mol | |
| Molecular Formula | C₃₀H₃₃IN₂O₂ |
Q3: How do I conjugate this compound to my protein of interest?
This compound can be conjugated to primary amines (e.g., on lysine residues) on a protein using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to improve reaction efficiency. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What are the main sources of background fluorescence in the near-infrared region?
There are several potential sources of high background fluorescence in NIR imaging:
-
Autofluorescence: Biological tissues contain endogenous fluorophores (e.g., collagen, elastin) that can emit fluorescence, although this is generally lower in the NIR range compared to the visible spectrum.[1]
-
Non-specific Binding: The fluorescent probe may bind to unintended targets in the sample due to hydrophobic or ionic interactions.[1] Cyanine dyes, in particular, can sometimes exhibit non-specific binding to certain cell types like monocytes and macrophages.
-
Unbound Dye: Residual, unconjugated dye that was not removed during purification can contribute to high background.
-
Suboptimal Reagent Concentrations: Using too high a concentration of the fluorescently labeled molecule can lead to increased non-specific binding and background.
-
Inadequate Washing: Insufficient washing steps after incubation with the fluorescent probe will result in a higher background signal.
Troubleshooting Guides
High background fluorescence can significantly impact the quality and interpretation of your imaging data. The following guide provides a systematic approach to troubleshooting this common issue.
Problem: High Background Fluorescence
Use the following decision tree to diagnose and resolve the source of high background.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes a general method for labeling a protein with this compound using EDC and Sulfo-NHS chemistry.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
-
Anhydrous DMSO
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris) or carboxyl groups.
-
-
Activate this compound:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer to a concentration of 10 mg/mL each.
-
Add a 1.5-fold molar excess of the EDC/Sulfo-NHS solution to the this compound solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Conjugation Reaction:
-
Add the activated this compound to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column or dialysis.
-
Monitor the fractions for protein (absorbance at 280 nm) and dye (absorbance at ~750 nm).
-
Pool the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~750 nm.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.
-
References
solving solubility issues with IR 754 Carboxylic Acid in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on solving solubility issues with IR-754 Carboxylic Acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is IR-754 Carboxylic Acid and why is its solubility in aqueous buffers a concern?
A1: IR-754 Carboxylic Acid is a near-infrared (NIR) cyanine dye.[1][2] Like many heptamethine cyanine dyes, it possesses a large, hydrophobic molecular structure, which can lead to poor solubility in aqueous solutions.[3][4] While the carboxylic acid group enhances water solubility compared to derivatives without polar functional groups, achieving desired concentrations in aqueous buffers for biological experiments can still be challenging.
Q2: How does pH influence the solubility of IR-754 Carboxylic Acid?
A2: The solubility of IR-754 Carboxylic Acid is highly dependent on pH. The carboxylic acid group (–COOH) is weakly acidic and has a specific pKa value. At a pH below its pKa, the carboxylic acid will be protonated and less soluble. As the pH of the buffer increases above the pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (–COO⁻). This ionization significantly increases the polarity and, therefore, the aqueous solubility of the dye.[5][6][7]
Q3: Can I dissolve IR-754 Carboxylic Acid directly in an aqueous buffer?
A3: Direct dissolution in an aqueous buffer can be difficult and may result in aggregation or precipitation, especially at neutral or acidic pH. It is generally recommended to first prepare a concentrated stock solution in a suitable organic co-solvent and then dilute it into the desired aqueous buffer.
Q4: What are recommended organic co-solvents for preparing a stock solution of IR-754 Carboxylic Acid?
A4: Dimethyl sulfoxide (DMSO) and methanol are commonly used organic solvents for dissolving hydrophobic dyes like IR-754 Carboxylic Acid.[8] A high-concentration stock solution can be prepared in one of these solvents and stored for later use.
Q5: How can I prevent the dye from precipitating when I dilute the organic stock solution into my aqueous buffer?
A5: To prevent precipitation upon dilution, it is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing or stirring. Additionally, ensuring the final concentration of the organic co-solvent in the buffer is low (typically <1%) can help maintain solubility. The pH of the final aqueous buffer should also be considered; a slightly basic pH can aid solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Dye precipitates immediately upon addition to aqueous buffer. | 1. pH of the buffer is too low. 2. Final concentration of the dye is too high. 3. Rapid addition of the stock solution. | 1. Increase the pH of the aqueous buffer (e.g., to pH 8.0-8.5). 2. Reduce the final concentration of the dye in the buffer. 3. Add the stock solution dropwise while vigorously stirring the buffer. |
| The solution is cloudy or shows signs of aggregation. | 1. Poor initial dissolution of the stock solution. 2. Hydrophobic interactions leading to aggregation. | 1. Ensure the stock solution is fully dissolved before use. Gentle warming or sonication of the stock solution may help. 2. Consider adding a small amount of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) to the aqueous buffer to improve solubility and prevent aggregation.[9][10] |
| Inconsistent fluorescence or absorbance readings. | Dye aggregation in the final solution. | Follow the steps to prevent precipitation and aggregation. Filter the final solution through a 0.22 µm filter before measurements. |
| Difficulty dissolving the dye in the initial organic solvent. | The dye has low solubility even in the chosen organic solvent. | Try a different organic co-solvent or a mixture of solvents. Gentle warming or sonication can also be applied. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of IR-754 Carboxylic Acid
-
Materials:
-
IR-754 Carboxylic Acid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh out the desired amount of IR-754 Carboxylic Acid powder and place it in a suitable container.
-
Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 1-10 mM).
-
Vortex the solution vigorously until the dye is completely dissolved. Gentle warming (30-40°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.
-
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Materials:
-
Concentrated stock solution of IR-754 Carboxylic Acid in DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Determine the desired final concentration of IR-754 Carboxylic Acid in the aqueous buffer.
-
Adjust the pH of the aqueous buffer to a slightly basic range (e.g., pH 7.5-8.5) if compatible with your experimental design. This will aid in maintaining the solubility of the dye.
-
Place the required volume of the aqueous buffer in a tube.
-
While vigorously vortexing or stirring the buffer, add the calculated volume of the IR-754 Carboxylic Acid stock solution dropwise.
-
Continue to mix for an additional 5-10 minutes to ensure homogeneity.
-
The final concentration of DMSO in the working solution should be kept as low as possible (ideally below 1%) to avoid potential effects on biological systems.
-
Visualizations
References
- 1. IR 754 Carboxylic Acid - Immunomart [immunomart.com]
- 2. This compound 2311980-68-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. | Semantic Scholar [semanticscholar.org]
- 8. materials.alfachemic.com [materials.alfachemic.com]
- 9. mdpi.com [mdpi.com]
- 10. research.aalto.fi [research.aalto.fi]
impact of buffer composition on IR 754 Carboxylic Acid fluorescence quenching
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer composition on the fluorescence quenching of IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine dye.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of fluorescence quenching for this compound in an experimental buffer?
Fluorescence quenching of this compound is primarily caused by factors that promote the formation of non-fluorescent aggregates or alter the dye's electronic state. The most common culprits in a buffer solution include suboptimal pH, high ionic strength, and the presence of specific quenching agents. Self-aggregation, even at low concentrations, is a significant challenge with cyanine dyes, potentially leading to severe quenching of the fluorescence signal.[1]
Q2: How does the pH of my buffer affect the fluorescence of this compound?
The pH of the buffer is a critical factor due to the dye's carboxylic acid moiety.
-
Acidic pH (Low pH): In acidic conditions, the carboxylic acid group (-COOH) is likely to be protonated. This neutralizes its negative charge, reducing intermolecular repulsion and increasing the propensity for the dye molecules to aggregate. This aggregation is a major cause of fluorescence quenching.[1][2]
-
Alkaline pH (High pH): In alkaline or neutral conditions, the carboxylic acid group is deprotonated (-COO⁻), providing a negative charge that promotes electrostatic repulsion between dye molecules, thus reducing aggregation and maintaining a higher fluorescence signal. However, extremely high pH values can lead to dye instability. Studies on other molecules show that pH can significantly influence spectral characteristics.[3][4]
Q3: Can the salt concentration (ionic strength) of my buffer cause fluorescence quenching?
Yes, high ionic strength can significantly quench fluorescence. Salts in the buffer dissociate into ions, which can shield the electrostatic repulsions between the negatively charged dye molecules. This "charge screening" effect allows the dye molecules to come closer together, promoting aggregation and leading to fluorescence quenching. Some studies show that fluorescence intensity can increase up to a certain salt concentration due to structural rigidization, but decrease at higher concentrations.
Q4: Are there specific chemicals or buffer components known to quench cyanine dyes?
Certain chemical species can act as potent quenchers for cyanine dyes. A notable example is tris(2-carboxyethyl)phosphine (TCEP), a reducing agent sometimes used in biological buffers. TCEP can react with the polymethine bridge of cyanine dyes to form a non-fluorescent covalent adduct, effectively quenching the signal.[5][6] Other potential quenchers include heavy metal ions and molecular oxygen, which can interact with the dye's excited triplet state.[7][8][9]
Q5: What is aggregation-induced quenching and how can it be minimized?
Aggregation-induced quenching occurs when dye molecules stack together, primarily through π-π interactions of their aromatic structures. This close association provides pathways for non-radiative energy decay, thus quenching fluorescence. Two common mechanisms are:
-
H-aggregation: Strong coupling between parallel-oriented dye molecules leads to a blue-shift in the absorption spectrum and severely quenched fluorescence.[1]
-
HomoFRET (Förster Resonance Energy Transfer): Energy transfer occurs between identical dye molecules. While this doesn't change the absorption spectrum, it results in energy dissipation and reduced fluorescence emission.[1]
To minimize aggregation, ensure the buffer has an appropriate pH (neutral to slightly alkaline) and the lowest possible ionic strength compatible with your experiment.
Troubleshooting Guides
Problem: Low or No Fluorescence Signal from the Start
If you observe a weak signal immediately after preparing your sample, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low initial fluorescence signal.
Problem: Signal Decreases Rapidly During Measurement
A rapid decline in fluorescence during illumination is typically due to photobleaching, where the dye is irreversibly damaged by light.
-
Reduce Excitation Intensity: Lower the power of the light source or use neutral density filters.
-
Decrease Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.
-
Use an Anti-fading Agent: Consider adding commercially available anti-fading agents or photostabilizers like Trolox to your buffer.[7][8] These agents help quench the reactive triplet state of the dye before it can be photo-oxidized.[7]
-
Deoxygenate Buffer: Removing molecular oxygen, a known triplet state quencher that can lead to photobleaching, can sometimes help, although this may also induce blinking.[7]
Quantitative Data Summary
The following tables provide illustrative data on how buffer parameters can influence the fluorescence of this compound. Note: These values are examples for educational purposes and actual results may vary.
Table 1: Effect of Buffer pH on Relative Fluorescence Intensity
| Buffer pH | Predominant Species | Proposed State | Relative Fluorescence Intensity (%) |
| 5.5 | R-COOH (Protonated) | Aggregated | 15% |
| 6.5 | R-COOH / R-COO⁻ | Mixed | 60% |
| 7.4 | R-COO⁻ (Deprotonated) | Monomeric/Dispersed | 100% |
| 8.5 | R-COO⁻ (Deprotonated) | Monomeric/Dispersed | 95% |
Table 2: Effect of Ionic Strength (NaCl) on Relative Fluorescence Intensity at pH 7.4
| NaCl Concentration (mM) | Ionic Strength | Proposed State | Relative Fluorescence Intensity (%) |
| 10 | Low | Dispersed | 100% |
| 50 | Low-Medium | Mostly Dispersed | 90% |
| 150 | Medium | Partial Aggregation | 55% |
| 300 | High | Significant Aggregation | 25% |
Experimental Protocols
Protocol 1: Screening Buffer Conditions for Optimal Fluorescence
This protocol provides a systematic way to test the effects of different buffer compositions.
Caption: Experimental workflow for optimizing buffer conditions.
Detailed Steps:
-
Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store in the dark at -20°C.
-
Buffer Preparation: Prepare a set of buffers. For example, use a phosphate buffer system and adjust the pH to 5.5, 6.5, 7.4, and 8.5. For each pH, prepare solutions with varying NaCl concentrations (e.g., 10 mM, 50 mM, 150 mM, 300 mM).
-
Sample Preparation: In a microcuvette or 96-well plate, add an aliquot of the dye stock solution to each buffer condition to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is low (<1%) and consistent across all samples.
-
Incubation: Gently mix and incubate the samples for 10 minutes at room temperature, protected from light.
-
Measurement:
-
Measure the absorbance spectrum (e.g., 600-800 nm) to check for spectral shifts indicative of H-aggregation.[1]
-
Measure the fluorescence emission spectrum (e.g., Emission: 770-850 nm, Excitation: ~750 nm) using a spectrofluorometer.
-
-
Analysis: Compare the peak fluorescence intensities across all buffer conditions to identify the composition that yields the highest signal.
Visualization of Proposed Quenching Mechanism
Caption: Proposed mechanism of pH and ionic strength-induced quenching.
References
- 1. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the hydrophobic interaction effect of pH and ionic strength on aggregation/emulsification of Congo red and amyloid fibrillation of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and ionic strength on the spectrophotometric assessment of nucleic acid purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
optimizing excitation and emission filter sets for IR 754 Carboxylic Acid
Welcome to the technical support center for IR 754 Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing experimental setups utilizing this near-infrared (NIR) fluorophore.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a near-infrared (NIR) dye. Its excitation and emission properties are crucial for selecting the appropriate filter sets for fluorescence microscopy and other imaging applications.
| Property | Value | Solvent |
| Excitation Maximum (λmax) | 745 - 750 nm | Methanol |
| Estimated Emission Maximum | ~770 - 780 nm | Methanol |
Note: The emission maximum is an estimate based on the typical Stokes shift of 20-30 nm for similar cyanine dyes. It is highly recommended to determine the precise emission spectrum experimentally in your specific buffer system.
Q2: Which filter sets are recommended for this compound?
A2: Based on the known excitation and estimated emission maxima, the following filter set specifications are recommended as a starting point for optimization.
| Filter | Recommended Center Wavelength (CWL) | Recommended Bandwidth |
| Excitation Filter | 740 nm | 20 - 30 nm |
| Dichroic Mirror | 760 nm (longpass) | N/A |
| Emission Filter | 780 nm | 20 - 40 nm |
It is critical to select high-quality filters with steep edges to minimize bleed-through and maximize the signal-to-noise ratio.
Q3: How can I optimize the signal from my this compound conjugate?
A3: Optimization involves several factors:
-
Filter Selection: Use filters that are closely matched to the excitation and emission peaks of the dye in your experimental buffer.
-
Solvent/Buffer: The fluorescence quantum yield of cyanine dyes can be highly dependent on the solvent environment. Test different buffer conditions to find what yields the best signal for your conjugate.
-
Concentration: Titrate the concentration of your labeled molecule to find the optimal balance between signal intensity and background noise.
-
Instrumentation: Ensure your light source has sufficient power in the 740-750 nm range and that your detector is sensitive to NIR wavelengths.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Problem 1: Weak or No Fluorescent Signal
| Potential Cause | Troubleshooting Step |
| Incorrect Filter Set | Verify that your excitation and emission filters are appropriate for the ~750 nm excitation and ~775 nm emission wavelengths. Ensure the dichroic mirror has the correct cut-off wavelength. |
| Mismatched Light Source | Confirm that your illumination source (e.g., laser, LED) has a high output in the 740-750 nm range. |
| Low Quantum Yield in Buffer | The fluorescence of cyanine dyes can be sensitive to the solvent. Perform a solvent polarity test to see if a different buffer improves the signal. |
| Photobleaching | Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium for fixed samples. |
| Low Labeling Efficiency | Confirm the successful conjugation of this compound to your molecule of interest via spectroscopy or other analytical methods. |
Problem 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Image an unstained control sample to assess the level of background autofluorescence from your sample or medium. |
| Non-specific Binding | Increase the number and duration of wash steps. Add a blocking agent (e.g., BSA) to your buffer. |
| Excessive Dye Concentration | Reduce the concentration of your this compound conjugate. |
| Filter Bleed-through | Use higher quality filters with steeper cut-offs and deeper blocking. |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Maxima
-
Sample Preparation: Prepare a dilute solution of this compound in your experimental buffer. The absorbance at the excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set a fluorescence spectrophotometer to scan a range of excitation wavelengths (e.g., 650 nm to 780 nm).
-
Set the emission wavelength to a value slightly higher than the expected emission maximum (e.g., 780 nm).
-
The peak of the resulting spectrum will be the optimal excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the experimentally determined optimum (from the previous step).
-
Scan a range of emission wavelengths (e.g., 760 nm to 850 nm).
-
The peak of this spectrum is the optimal emission wavelength.
-
Visualizations
Caption: Workflow of light path in fluorescence microscopy for IR 754.
Caption: A logical workflow for troubleshooting common issues.
correcting for autofluorescence in IR 754 Carboxylic Acid imaging experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR 754 Carboxylic Acid in near-infrared (NIR) imaging experiments. The focus is on identifying and correcting for autofluorescence to ensure high-quality, reliable data.
Troubleshooting Guide: Correcting for Autofluorescence
High background signal due to autofluorescence is a common challenge in NIR imaging that can obscure the true signal from your probe.[1][2] This guide provides a step-by-step approach to troubleshoot and mitigate autofluorescence.
Problem: High Background or Low Signal-to-Noise Ratio
Possible Cause 1: Endogenous Autofluorescence from Biological Samples
Many biological molecules naturally fluoresce, contributing to background signal.[3][4][5] Common sources include collagen, elastin, NADH, and flavins.[3][4][5][6]
-
Solution 1: Spectral Unmixing. This is a powerful computational technique to separate the emission spectrum of this compound from the broader emission spectra of autofluorescent molecules.[3][7][8][9]
-
Solution 2: Background Subtraction. Acquire an image of an unstained control sample under the same imaging conditions. This "autofluorescence image" can then be subtracted from the stained sample image.[10][11][12]
-
Solution 3: Wavelength Selection. Imaging at longer wavelengths (greater than 700 nm) can help minimize autofluorescence.[8][13][14][15] Consider if your imaging system allows for excitation and emission further into the NIR range.
-
Solution 4: Photobleaching. In some cases, pre-irradiating the sample can reduce autofluorescence before imaging the target fluorophore. However, this needs to be carefully optimized to avoid damaging the sample or bleaching the IR 754 dye.[16]
Possible Cause 2: Extrinsic Sources of Autofluorescence
Autofluorescence can also be introduced by external factors during sample preparation and imaging.
-
Solution 1: Check for Contamination. Ensure all reagents, buffers, and mounting media are free from fluorescent contaminants.
-
Solution 2: Optimize Fixation. Formaldehyde-based fixatives can induce autofluorescence.[12][17] Minimize fixation time and consider using alternative fixatives if possible.[12][17]
-
Solution 3: Control Environmental Factors. For in vivo imaging in animal models, diet can significantly impact autofluorescence. Switching to a purified, low-chlorophyll diet can reduce background from the gastrointestinal tract.[13][14][15][18]
Experimental Workflow: Autofluorescence Correction
Caption: Workflow for correcting autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in NIR imaging?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light.[3][4] It becomes a problem in fluorescence imaging when this natural fluorescence overlaps with the signal from the intended fluorescent probe (like this compound), leading to a high background, reduced contrast, and difficulty in detecting the true signal.[1][2]
Q2: What are the common sources of autofluorescence in biological tissues?
A2: Common endogenous sources of autofluorescence include:
Q3: How does spectral unmixing work to correct for autofluorescence?
A3: Spectral unmixing is a computational technique that separates the emission spectra of multiple fluorophores within a sample.[3][8] By acquiring images at multiple emission wavelengths, an algorithm can differentiate the specific spectral signature of this compound from the broad, overlapping spectrum of autofluorescence and mathematically remove the autofluorescence contribution from the final image.[3][7][9]
Q4: Can I use a simple background subtraction method?
A4: Yes, background subtraction is a straightforward method. It involves acquiring an image of a control, unstained tissue sample using the identical imaging parameters as your experimental sample. This image, which represents the autofluorescence, is then subtracted from the image of your stained sample.[10][11][12]
Logical Flow of Spectral Unmixing
Caption: Logical diagram of the spectral unmixing process.
Q5: Are there ways to minimize autofluorescence before I even start imaging?
A5: Absolutely. Proactive steps can significantly reduce autofluorescence:
-
Animal Diet: For in vivo studies, using a purified diet for at least a week can dramatically reduce autofluorescence from the gut.[13][14][15][18]
-
Sample Preparation: Minimize fixation times, especially with aldehyde-based fixatives.[12][17] Perfusion of animals to remove blood before tissue harvesting can also help.[12]
-
Wavelength Choice: Whenever possible, use excitation and emission wavelengths further into the NIR region (above 700 nm) where autofluorescence is naturally lower.[8][13][14][15]
Quantitative Data Summary
The following tables summarize the impact of various experimental parameters on autofluorescence levels.
Table 1: Effect of Diet and Wavelength on Autofluorescence in Mice
| Diet | Excitation Wavelength | Emission Range | Relative Autofluorescence Reduction |
| Standard Chow | 670 nm | NIR-I (<975 nm) | Baseline |
| Purified Diet | 670 nm | NIR-I (<975 nm) | Significant Reduction [13][14][15] |
| Standard Chow | 760 nm | NIR-I (<975 nm) | >2 orders of magnitude [13][14][15] |
| Standard Chow | 808 nm | NIR-I (<975 nm) | >2 orders of magnitude [13][14][15] |
| Standard Chow | 670 nm | NIR-II (>1000 nm) | >2 orders of magnitude [13][14][15] |
Data synthesized from studies on preclinical imaging.[13][14][15]
Table 2: Common Endogenous Fluorophores and their Spectral Properties
| Fluorophore | Excitation (nm) | Emission (nm) |
| Collagen | 350 - 450 | 420 - 520 |
| Elastin | 350 - 450 | 420 - 520[4] |
| NADH | ~340 | ~460 |
| Flavins | ~450 | ~530 |
| Lipofuscin | 345 - 490 | 460 - 670[4] |
Note: These are approximate ranges and can vary depending on the tissue and chemical environment.
Experimental Protocols
Protocol 1: Spectral Unmixing for Autofluorescence Correction
-
Acquire Reference Spectra:
-
Image a sample stained only with this compound to obtain its pure emission spectrum.
-
Image an unstained tissue section to capture the autofluorescence spectrum.
-
-
Acquire Experimental Image:
-
Image your co-stained experimental sample across a range of emission wavelengths (lambda stack).
-
-
Perform Spectral Unmixing:
-
Using appropriate software (e.g., ImageJ/Fiji with spectral unmixing plugins, or commercial software), define the reference spectra for IR 754 and autofluorescence.
-
Apply the linear unmixing algorithm to the experimental image stack. The software will then generate separate images representing the contribution of each component.
-
-
Analysis:
-
Use the unmixed IR 754 image for your quantitative analysis, now free from the confounding autofluorescence signal.
-
Protocol 2: Background Subtraction
-
Prepare Samples:
-
Prepare your experimental sample stained with this compound.
-
Prepare a parallel control sample (from the same tissue if possible) that is unstained.
-
-
Image Acquisition:
-
Using identical imaging settings (laser power, exposure time, gain, etc.), acquire an image of the unstained control sample. This is your "background" or "autofluorescence" image.
-
Without changing any settings, acquire an image of your stained experimental sample.
-
-
Image Processing:
-
Open both images in an image analysis software (e.g., ImageJ/Fiji).
-
Use an image calculator or subtraction function to subtract the background image from the experimental image.
-
-
Analysis:
-
The resulting image will have the autofluorescence signal significantly reduced. Perform your analysis on this corrected image.
-
References
- 1. NIR Autofluorescence: Molecular Origins and Emerging Clinical Applications | Semantic Scholar [semanticscholar.org]
- 2. Exogenous near-infrared fluorophores and their applications in cancer diagnosis: biological and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
- 6. ohsu.edu [ohsu.edu]
- 7. beckman.com [beckman.com]
- 8. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 9. Optica Publishing Group [opg.optica.org]
- 10. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 13. researchgate.net [researchgate.net]
- 14. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Causes of Autofluorescence [visikol.com]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
Validation & Comparative
A Researcher's Guide to Validating Binding Affinity with IR 754 Carboxylic Acid Labeled Ligands
For researchers, scientists, and drug development professionals, the accurate determination of binding affinity is a cornerstone of molecular interaction analysis. The choice of fluorescent label for a ligand is a critical parameter that can significantly influence the outcome of binding assays. This guide provides a comprehensive comparison of IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine dye, with other commonly used NIR dyes for validating the binding affinity of labeled ligands. We present a detailed overview of experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most appropriate labeling strategy for your research needs.
Introduction to Near-Infrared (NIR) Dyes in Binding Affinity Studies
Near-infrared (NIR) fluorescent dyes have gained prominence in biomolecular interaction studies due to their favorable spectral properties. The longer excitation and emission wavelengths of NIR dyes (typically 700-900 nm) minimize background fluorescence from biological samples, reduce light scattering, and allow for deeper tissue penetration in in-vivo imaging applications. When labeling ligands for in-vitro binding affinity assays, the choice of a NIR dye can impact signal-to-noise ratios and the overall sensitivity of the assay.
This compound is a heptamethine cyanine dye that offers a reactive carboxylic acid group for conjugation to primary amines on ligands, such as peptides or proteins. Its alternatives, such as Cy5.5 and IRDye 800CW, are also widely used in the field and provide a benchmark for performance comparison.
Comparison of NIR Dyes for Ligand Labeling
The selection of a NIR dye for ligand labeling should be based on a careful consideration of its photophysical properties, chemical reactivity, and the specific requirements of the binding assay. Below is a comparison of this compound with two popular alternatives, Cy5.5-NHS ester and IRDye 800CW-NHS ester.
| Feature | This compound | Cy5.5-NHS Ester | IRDye 800CW-NHS Ester |
| Reactive Group | Carboxylic Acid | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Functionality | Primary Amines (after activation) | Primary Amines | Primary Amines |
| Excitation Max (nm) | ~754 | ~675 | ~774 |
| Emission Max (nm) | ~778 | ~694 | ~789 |
| Extinction Coefficient (cm⁻¹M⁻¹) | Not readily available | ~190,000[1] | ~240,000 in PBS[2] |
| Quantum Yield | Not readily available | Not readily available | ~0.12 in fetal bovine serum[3] |
| Molecular Weight | ~581 g/mol | ~1000 g/mol [1] | ~1166 g/mol [2] |
| Key Advantages | Available as a carboxylic acid for flexible activation chemistry. | Bright and photostable, well-established in various applications. | High extinction coefficient and good water solubility.[4] |
| Considerations | Requires activation of the carboxylic acid for conjugation. Photophysical properties are not as extensively documented in the context of binding assays. | Can be susceptible to photobleaching under intense illumination. | Higher molecular weight might potentially interfere with the binding of smaller ligands. |
Experimental Protocols
Accurate validation of binding affinity requires robust and well-defined experimental protocols. This section details the necessary steps for ligand labeling and the subsequent use of the labeled ligand in two common binding affinity assays: Microscale Thermophoresis (MST) and Fluorescence Polarization (FP).
Ligand Labeling Protocol: Conjugation of this compound to a Peptide
This protocol describes a general method for labeling a peptide containing a primary amine (e.g., N-terminus or a lysine residue) with this compound via N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
This compound
-
Peptide with a primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC or DCC.
-
Stir the reaction mixture at room temperature for 2-4 hours in the dark to form the NHS ester of IR 754.
-
-
Peptide Labeling:
-
Dissolve the amine-containing peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).
-
Slowly add the activated IR 754-NHS ester solution to the peptide solution with gentle stirring. A molar excess of the NHS ester (e.g., 5-10 fold) is typically used.[5]
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification of the Labeled Peptide:
-
Purify the labeled peptide from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a PD-10 desalting column).
-
Monitor the fractions for absorbance at both 280 nm (peptide) and ~754 nm (dye).
-
Pool the fractions containing the labeled peptide.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~754 nm.
-
Lyophilize the purified labeled peptide for long-term storage at -20°C or -80°C, protected from light.
-
Caption: Workflow for labeling a peptide with this compound.
Microscale Thermophoresis (MST) Protocol
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon ligand binding.[6]
Materials:
-
Labeled Ligand (e.g., IR 754-labeled peptide)
-
Unlabeled Target Protein
-
Assay Buffer (e.g., PBS with 0.05% Tween-20)
-
MST Instrument (e.g., Monolith NT.115)
-
MST Capillaries
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the labeled ligand in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 10-50 nM).
-
Prepare a series of dilutions of the unlabeled target protein in the assay buffer. The highest concentration should be at least 20-fold higher than the expected dissociation constant (Kd).
-
-
Assay Setup:
-
Mix the labeled ligand with each dilution of the target protein.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium (typically 15-30 minutes at room temperature).
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the unlabeled target protein concentration.
-
The data is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Caption: General workflow for a Microscale Thermophoresis experiment.
Fluorescence Polarization (FP) Protocol
FP is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to low polarization of the emitted light. Upon binding to a larger molecule, its rotation slows down, resulting in an increase in the polarization of the emitted light.
Materials:
-
Labeled Ligand (e.g., IR 754-labeled peptide)
-
Unlabeled Target Protein
-
Assay Buffer
-
Microplate Reader with FP capabilities
-
Low-binding black microplates
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the labeled ligand in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a series of dilutions of the unlabeled target protein in the assay buffer.
-
-
Assay Setup:
-
In a black microplate, add a fixed concentration of the labeled ligand to each well.
-
Add the serial dilutions of the unlabeled target protein to the wells.
-
Include control wells with only the labeled ligand (for minimum polarization) and buffer alone (for background).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
FP Measurement:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the NIR dye.
-
-
Data Analysis:
-
The change in fluorescence polarization (in milli-polarization units, mP) is plotted against the logarithm of the unlabeled target protein concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC50, which can be related to the dissociation constant (Kd).
-
Caption: General workflow for a Fluorescence Polarization experiment.
Conclusion
The validation of ligand-binding affinity is a critical step in drug discovery and basic research. While this compound presents a viable option for labeling ligands for NIR fluorescence-based binding assays, its performance in direct comparison to more established dyes like Cy5.5 and IRDye 800CW for this specific application is not yet extensively documented in peer-reviewed literature. The provided protocols for ligand conjugation and binding affinity determination using MST and FP offer a solid foundation for researchers to explore the utility of this compound. The choice of the optimal NIR dye will ultimately depend on the specific ligand-target system, the chosen assay platform, and empirical validation in the laboratory. Further studies directly comparing the performance of these NIR dyes in binding affinity assays are warranted to provide a clearer picture of their relative advantages and disadvantages.
References
A Researcher's Guide to Specificity Testing of IR 754 Carboxylic Acid Conjugated Antibodies
For researchers, scientists, and drug development professionals, the specificity of a conjugated antibody is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of antibody conjugation using IR 754 Carboxylic Acid, a near-infrared dye commonly conjugated via N-hydroxysuccinimide (NHS) ester chemistry, with alternative conjugation methods. We present supporting experimental data principles, detailed protocols for crucial specificity testing, and visual workflows to ensure the integrity of your immunoassay results.
Comparing Antibody Conjugation Chemistries
The method of conjugation can significantly impact the performance and specificity of an antibody. This compound is typically activated to an NHS ester for conjugation to primary amines (lysine residues) on the antibody. While widely used, this method can have drawbacks. Here, we compare it with two popular alternatives: maleimide and click chemistry.
| Feature | This compound (NHS-Ester Chemistry) | Maleimide Chemistry | Click Chemistry |
| Target Residue | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Bioorthogonal groups (e.g., azides, alkynes) |
| Site-Specificity | Low (random conjugation to available lysines) | Moderate (targets native or engineered cysteines) | High (requires introduction of bioorthogonal handles) |
| Homogeneity | Heterogeneous mixture of conjugates | More homogeneous than NHS-ester chemistry | Highly homogeneous and well-defined conjugates.[1] |
| Potential Impact on Affinity | High risk of modification within the antigen-binding site, potentially reducing affinity.[2] | Lower risk of impacting the antigen-binding site compared to NHS-ester chemistry. | Minimal impact on antibody affinity due to site-specific conjugation away from the antigen-binding site. |
| Reproducibility | Lower batch-to-batch consistency. | Moderate batch-to-batch consistency. | High batch-to-batch consistency and reproducibility.[1] |
| Ease of Use | Relatively simple and widely used protocol. | Requires antibody reduction or engineered cysteines. | More complex, multi-step process requiring antibody engineering. |
Experimental Protocols for Specificity Testing
Regardless of the conjugation method, rigorous specificity testing is essential. The following are detailed protocols for standard immunoassays to validate the specificity of your this compound conjugated antibody.
Western Blotting
Western blotting is a fundamental technique to verify that the antibody recognizes a protein of the correct molecular weight.
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound conjugated primary antibody overnight at 4°C. The optimal dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the signal using a near-infrared imaging system.
Controls:
-
Positive Control: A cell line or tissue known to express the target protein.
-
Negative Control: A knockout/knockdown cell line or a tissue known not to express the target protein. The absence of a band in the negative control is a strong indicator of specificity.
Immunohistochemistry (IHC)
IHC is used to assess the specific localization of the target antigen within a tissue sample.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the tissue sections with the this compound conjugated primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the sections with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: If the signal from the IR 754 dye is not sufficient, a secondary antibody amplification system can be used. However, for direct fluorescence, proceed to mounting.
-
Mounting and Visualization: Mount the slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize using a fluorescence microscope with appropriate filters for the near-infrared spectrum.
Controls:
-
Positive Control Tissue: A tissue known to express the target antigen with the expected localization pattern.
-
Negative Control Tissue: A tissue known to lack the target antigen.
-
Isotype Control: A conjugated antibody of the same isotype and concentration as the primary antibody, but with no specificity for the target antigen, to control for non-specific binding.
Flow Cytometry
Flow cytometry is used to identify and quantify specific cell populations based on protein expression.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.
-
Blocking: Block Fc receptors with an Fc blocking reagent to prevent non-specific antibody binding.
-
Staining: Incubate the cells with the this compound conjugated primary antibody for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).
-
Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer equipped with a laser and detector appropriate for the near-infrared spectrum.
Controls:
-
Positive Control Cells: A cell line known to express the target antigen.
-
Negative Control Cells: A cell line that does not express the target antigen.
-
Fluorescence Minus One (FMO) Control: Staining with all antibodies in a multicolor panel except for the IR 754 conjugate to properly set gates.
-
Isotype Control: A conjugated antibody of the same isotype to assess background fluorescence.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
References
Long-Term Stability of IR 754 Carboxylic Acid Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence imaging, the long-term stability of dye-bioconjugate complexes is a critical factor for reproducible and reliable results. This guide provides a comparative assessment of the stability of bioconjugates derived from IR 754 Carboxylic Acid and other common NIR dyes. While direct long-term stability data for this compound bioconjugates is not extensively published, this guide will compare its properties with well-characterized alternatives, offering a framework for stability assessment.
Overview of NIR Dyes for Bioconjugation
This compound is a near-infrared dye used for bioconjugation, typically for applications in deep-tissue in vivo imaging and chemotherapy research.[1][2][3][4][5] The carboxylic acid functional group allows for covalent linkage to biomolecules. However, the stability of the resulting bioconjugate is paramount for its utility. The performance of IR 754 can be benchmarked against other commonly used NIR dyes such as Indocyanine Green (ICG), IR-820, and Alexa Fluor 750.
Key Stability Concerns for NIR Dye Bioconjugates:
-
Photostability: The ability of a dye to resist degradation upon exposure to light is crucial for imaging applications that require prolonged or repeated illumination. Many NIR dyes, particularly cyanine dyes, are susceptible to photobleaching.[6][7][8][9]
-
Thermal Stability: The dye's resistance to degradation at physiological or elevated temperatures is important for in vivo studies and for assessing the shelf-life of the bioconjugate.
-
Stability in Biological Media: The aqueous environment of biological systems, including the presence of proteins and other biomolecules, can affect the stability and fluorescence properties of NIR dyes.[10] Some dyes are prone to aggregation in aqueous solutions, which can lead to fluorescence quenching.[11]
Comparative Analysis of NIR Dyes
The following tables summarize the available data on the stability and spectral properties of common alternatives to this compound.
Table 1: Spectral Properties of Common NIR Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | ~745-750 | Not Specified | Not Specified | Not Specified |
| Indocyanine Green (ICG) | ~780 | ~820 | >150,000 | ~0.01 in aqueous solution[11] |
| IR-820 | ~820 | ~830 | Not Specified | Lower than ICG[12] |
| Alexa Fluor 750 | ~749 | ~775 | >290,000[13] | Not Specified |
| Cy7 | ~750 | ~776 | ~250,000 | Not Specified |
Table 2: Stability Comparison of Common NIR Dyes
| Dye | Photostability | Thermal Stability | Stability in Aqueous Solution | Key Findings |
| Indocyanine Green (ICG) | Low | Low | Poor, prone to aggregation and degradation. | Stable for about 5 hours in whole blood at 37°C with light exposure.[14] Should be used within 1-2 days of preparation when stored at 4°C.[14] |
| IR-820 | Higher than ICG | Higher than ICG | Improved stability compared to ICG. | Degradation half-times are approximately double those of ICG under various temperature and light conditions.[12][15] |
| Alexa Fluor 750 | High | High | Good | Significantly more photostable than Cy dyes.[16][17] |
| Cy7 | Moderate | Moderate | Moderate | Less photostable than Alexa Fluor 750.[17] |
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of this compound bioconjugates, the following experimental protocols are recommended.
Photostability Assessment
-
Sample Preparation: Prepare solutions of the bioconjugate at a standardized concentration in a relevant buffer (e.g., PBS).
-
Light Exposure: Expose the samples to a continuous light source with a spectrum relevant to the application (e.g., a xenon lamp or a laser at the excitation wavelength).
-
Data Acquisition: At regular time intervals, measure the absorbance and fluorescence emission of the samples.
-
Analysis: Plot the percentage of remaining fluorescence intensity against the exposure time to determine the photobleaching rate and half-life.
Thermal Stability Assessment
-
Sample Preparation: Prepare aliquots of the bioconjugate solution in a suitable buffer.
-
Incubation: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.
-
Data Acquisition: At defined time points (e.g., 0, 24, 48, 72 hours), measure the absorbance and fluorescence of the samples.
-
Analysis: Compare the spectral properties of the incubated samples to a control sample stored at -20°C to determine the extent of thermal degradation.
Stability in Biological Media
-
Sample Preparation: Incubate the bioconjugate in relevant biological media (e.g., human serum, cell culture medium).
-
Incubation: Maintain the samples at 37°C for various durations.
-
Data Acquisition: At each time point, measure the fluorescence intensity and check for any spectral shifts. Techniques like size-exclusion chromatography can be used to assess the integrity of the bioconjugate.
-
Analysis: Evaluate the change in fluorescence and the presence of degradation products over time.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the processes involved in assessing bioconjugate stability, the following diagrams are provided.
Caption: Workflow for bioconjugation and stability testing of IR 754.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of photostable near-infrared cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. DSpace [scholarbank.nus.edu.sg]
- 10. A biocompatible NIR squaraine dye and dye-antibody conjugates for versatile long-term in vivo fluorescence bioimaging - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00212A [pubs.rsc.org]
- 11. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. cancer.iu.edu [cancer.iu.edu]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: IR 754 Carboxylic Acid vs. Alexa Fluor 750 in the Near-Infrared Spectrum
For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence imaging, the selection of the optimal fluorophore is paramount. This guide provides a detailed comparison of two prominent NIR dyes: IR 754 Carboxylic Acid and Alexa Fluor 750, focusing on their brightness and photostability to inform experimental design and reagent choice.
This objective analysis is based on available technical data to assist in making an informed decision for applications such as in vivo imaging, immunofluorescence, and other fluorescence-based assays.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorophore is a critical parameter for achieving high signal-to-noise ratios in fluorescence imaging. It is determined by the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, or the resistance to photobleaching, dictates the duration over which a reliable fluorescent signal can be obtained during an experiment.
Below is a summary of the available quantitative data for this compound and Alexa Fluor 750. It is important to note that comprehensive, peer-reviewed data for this compound is limited, and the provided information is primarily from supplier technical data sheets.
| Property | This compound | Alexa Fluor 750 |
| Excitation Maximum (λex) | ~745-750 nm | 749 nm |
| Emission Maximum (λem) | Not specified | 775 nm |
| Molar Extinction Coefficient (ε) | Not specified | 290,000 cm⁻¹M⁻¹[1][2] |
| Fluorescence Quantum Yield (Φ) | Not specified | 0.12[1][3][4] |
| Brightness (ε x Φ) | Not specified | 34,800 |
| Molecular Weight | ~580.5 g/mol | ~1300 g/mol [1] |
Brightness and Photostability: An In-Depth Look
Alexa Fluor 750 is a well-characterized and widely used NIR dye known for its exceptional brightness and photostability.[5][6][7] With a high molar extinction coefficient and a respectable quantum yield for a NIR dye, Alexa Fluor 750 offers a robust signal for a variety of applications. The Alexa Fluor dye series, in general, is recognized for its superior performance compared to traditional cyanine dyes, exhibiting less pH sensitivity and greater photostability.[1]
Experimental Protocols
To empower researchers to make their own assessments, we provide detailed methodologies for key experiments to determine fluorophore brightness and photostability.
Determining Fluorophore Brightness
The relative brightness of a fluorophore can be determined by measuring its absorbance and fluorescence emission.
Materials:
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions of this compound and Alexa Fluor 750 of known concentration in a suitable solvent (e.g., DMSO)
Protocol:
-
Prepare a series of dilutions of each dye in PBS to generate a concentration range where absorbance is linear with concentration (typically with a maximum absorbance below 0.1 to avoid inner filter effects).
-
Measure the absorbance spectrum of each dilution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Measure the fluorescence emission spectrum of each dilution using the fluorometer, exciting at the respective λmax.
-
To determine the quantum yield (Φ) , a reference standard with a known quantum yield in the same spectral region (e.g., another well-characterized NIR dye) is required. The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Calculate the brightness as the product of the molar extinction coefficient and the quantum yield (Brightness = ε x Φ).
Assessing Photostability
Photostability is assessed by measuring the rate of fluorescence decay upon continuous illumination.
Materials:
-
Fluorescence microscope with a suitable laser line for excitation (e.g., ~750 nm) and a sensitive detector.
-
Solutions of the fluorescent dyes at a working concentration.
-
Microscope slides and coverslips.
Protocol:
-
Prepare a sample of the fluorescent dye for microscopy. This could be a solution of the dye immobilized in a polymer matrix or conjugated to a biomolecule adhered to the slide.
-
Focus on a region of the sample and acquire an initial image (t=0) using a defined laser power and exposure time.
-
Continuously illuminate the same region with the excitation laser at a constant power.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration.
-
Quantify the mean fluorescence intensity of the illuminated region in each image using image analysis software.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Determine the photobleaching half-life (t½) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative evaluation of fluorescent dyes.
Caption: Workflow for comparing fluorescent dye performance.
Conclusion
For researchers requiring a well-characterized, bright, and photostable near-infrared fluorophore, Alexa Fluor 750 stands out as a reliable choice backed by extensive data. While This compound may be a viable alternative, the current lack of comprehensive and publicly available photophysical data necessitates that researchers perform their own validation experiments to ensure it meets the demands of their specific imaging applications. This guide provides the framework for such an evaluation, empowering informed decisions in the pursuit of high-quality fluorescence imaging data.
References
- 1. The Design and Bioimaging Applications of NIR Fluorescent Organic Dyes with High Brightness: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of photostable near-infrared cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Influence of picolinate ancillary ligands on unique photophysical properties of Ir(ppz)2(LX) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IR 754 Carboxylic Acid and DyLight 755 for Near-Infrared Applications
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of an appropriate fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used NIR dyes: IR 754 Carboxylic Acid and DyLight 755. The comparison is based on their spectral properties, performance metrics, and available experimental data to aid in the selection of the optimal dye for specific near-infrared applications.
Overview of this compound and DyLight 755
This compound is a cyanine-based fluorescent dye. The carboxylic acid group provides a reactive handle for conjugation to biomolecules. It is designed for applications in the near-infrared range, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration.[1][2][3]
DyLight 755 is a member of the DyLight Fluor family, known for their high fluorescence intensity and photostability.[4] It is spectrally similar to other well-known dyes like Alexa Fluor 750 and Cy7, making it a versatile alternative in various fluorescence-based assays, particularly in fluorescence microscopy.[5][6][7]
Quantitative Performance Data
A direct comparison of the key photophysical properties of this compound and DyLight 755 is essential for informed decision-making. The following table summarizes the available quantitative data for both dyes.
| Property | This compound | DyLight 755 |
| Excitation Maximum (λex) | 745 - 750 nm (in methanol)[8][9] | 751 - 755 nm[5][6][7][10] |
| Emission Maximum (λem) | Data not available | 772 - 776 nm[5][6][7][10] |
| Molar Extinction Coefficient (ε) | Data not available | 220,000 cm⁻¹M⁻¹[7][10][11] |
| Molecular Weight | 580.51 g/mol [2][8][9] | ~1092 g/mol (for NHS ester)[10] |
| Quantum Yield (Φ) | Data not available | High[11] |
| Purity | >80.0% (HPLC)[8][9] | Data not available |
Note: The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[12] A higher molar extinction coefficient indicates a greater ability to absorb light, which can lead to brighter fluorescence. Quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of fluorescent dyes. Below are generalized protocols for the conjugation of these dyes to proteins and for a typical in vivo imaging workflow.
Protein Labeling with Amine-Reactive Dyes
This protocol is applicable for conjugating the carboxylic acid of IR 754 (after activation to an NHS ester) or the NHS ester form of DyLight 755 to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound or DyLight 755 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dye removal column (e.g., Sephadex G-25)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
Procedure:
-
Prepare the Protein: Dissolve the protein in the labeling buffer at a concentration of 1-2.5 mg/mL.[10] If the protein is in an incompatible buffer, perform a buffer exchange.
-
Prepare the Dye: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO.
-
Conjugation: Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific protein and application.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye using a dye removal column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum.
Experimental Workflow for Protein Labeling
Caption: Workflow for protein conjugation with amine-reactive NIR dyes.
In Vivo Near-Infrared Fluorescence Imaging
This protocol outlines a general procedure for in vivo imaging in a small animal model using a dye-conjugated targeting agent.
Materials:
-
Dye-conjugated targeting agent (e.g., antibody, peptide)
-
Small animal model (e.g., mouse with a tumor xenograft)
-
In vivo fluorescence imaging system with appropriate laser excitation and emission filters
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the imaging system.
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the animal before injecting the contrast agent.
-
Injection: Administer the dye-conjugated targeting agent, typically via intravenous injection.
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor targeting of the agent.
-
Image Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in background tissues to determine the tumor-to-background ratio (TBR).
Signaling Pathway for Targeted In Vivo Imaging
Caption: Targeted delivery of a NIR dye conjugate for in vivo tumor imaging.
Concluding Remarks
The choice between this compound and DyLight 755 for near-infrared applications will depend on the specific requirements of the experiment. DyLight 755 is a well-characterized dye with a high molar extinction coefficient, suggesting it will provide bright fluorescence signals. It has been demonstrated to be effective in demanding applications like fluorescence microscopy.
This compound, as a cyanine dye, is part of a class of dyes well-suited for in vivo imaging. However, the lack of publicly available data on its molar extinction coefficient and quantum yield makes a direct performance comparison with DyLight 755 challenging. Researchers may need to perform their own characterization of this compound to determine its suitability for their specific application.
For applications requiring high brightness and photostability, and where cost is less of a concern, DyLight 755 may be the preferred choice. For researchers developing novel probes or requiring a simple carboxylic acid for conjugation, IR 754 may be a viable option, though further characterization is recommended. Ultimately, empirical testing of both dyes in the intended application will provide the most definitive answer as to which is superior for a given experiment.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Spectrum [DyLight 755] | AAT Bioquest [aatbio.com]
- 6. Dynamin I/DyLight 755 FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. This compound 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. This compound 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
A Comparative Performance Analysis of IR 754 Carboxylic Acid and Cy7 Dyes for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of near-infrared (NIR) fluorescence imaging and diagnostics, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a detailed performance comparison of two heptamethine cyanine dyes: IR 754 Carboxylic Acid and the widely utilized Cy7 dye. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications by presenting available performance data, outlining detailed experimental protocols for direct comparison, and illustrating relevant workflows.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and Cy7 dyes. It is important to note that while extensive data is available for Cy7 and its derivatives, specific experimental data for the quantum yield and photostability of this compound is not widely reported in publicly available literature. Therefore, we present the available spectral characteristics and highlight the missing data points.
Table 1: Spectral Properties
| Parameter | This compound | Cy7 Dye |
| Excitation Maximum (λmax) | 745 - 750 nm (in methanol)[1][2] | ~750 - 756 nm[3][4] |
| Emission Maximum (λem) | Data not available | ~773 - 779 nm[3][4] |
| Molar Extinction Coefficient (ε) | Data not available | ~250,000 cm⁻¹M⁻¹ |
| Stokes Shift | Data not available | ~23 - 29 nm |
Table 2: Performance Characteristics
| Parameter | This compound | Cy7 Dye |
| Fluorescence Quantum Yield (Φf) | Data not available | ~0.084 (for IR-783, a Cy7 derivative)[5] |
| Photostability | Data not available | Generally considered to have good photostability, but can be enhanced.[6] |
| Solubility | Low aqueous solubility | Low aqueous solubility (sulfonated forms like Sulfo-Cy7 offer improved water solubility) |
| Reactivity | Carboxylic acid for conjugation | Available in various reactive forms (e.g., NHS ester, maleimide, carboxylic acid) for conjugation |
Experimental Protocols
To facilitate a direct and objective comparison of this compound and Cy7 dyes in a laboratory setting, detailed experimental protocols for determining key performance metrics are provided below.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard, is a widely used and accessible technique.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., ethanol, DMSO)
-
Fluorescence standard with a known quantum yield in the NIR region (e.g., Indocyanine Green (ICG) in ethanol)
-
This compound
-
Cy7 dye
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard, this compound, and Cy7 in the same spectroscopic grade solvent.
-
Prepare a Series of Dilutions: For each dye and the standard, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum of each dilution and determine the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the standard.
-
For each dilution, record the fluorescence emission spectrum, ensuring to scan a wide enough range to capture the entire emission peak.
-
Maintain consistent experimental parameters (e.g., slit widths, detector voltage) for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For each dye and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φx = Φst * (m_x / m_st) * (η_x² / η_st²)
Where:
-
Φst is the quantum yield of the standard.
-
m_x and m_st are the slopes of the linear fits for the sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Diagram of Quantum Yield Determination Workflow:
Assessment of Photostability
Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter for imaging applications, especially those requiring long or repeated exposures.
Materials:
-
Fluorescence microscope with a suitable NIR laser line and detector.
-
Chambered cover glass or microscope slides.
-
Solutions of this compound and Cy7 dye at a known concentration (e.g., conjugated to an antibody or encapsulated in nanoparticles).
-
Phosphate-buffered saline (PBS) or appropriate imaging buffer.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare samples of cells labeled with the dye conjugates or nanoparticles containing the dyes in a chambered cover glass.
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Select a region of interest (ROI) with clearly labeled structures.
-
Acquire an initial image (t=0) using a defined laser power and exposure time.
-
Continuously illuminate the ROI with the excitation laser at a constant power.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.
-
Diagram of Photostability Assessment Workflow:
Applications in Drug Development and Research
Both this compound and Cy7 are heptamethine cyanine dyes, making them suitable for a range of in vitro and in vivo applications where deep tissue penetration and low autofluorescence are advantageous.[6] The carboxylic acid functional group on both molecules allows for covalent conjugation to various biomolecules, including antibodies, peptides, and small molecules, for targeted delivery and imaging.
Potential Signaling Pathway Investigation
Fluorescently labeled molecules can be used to track and quantify their interaction with specific cellular targets and to visualize their effects on signaling pathways. For example, a dye conjugated to a growth factor ligand can be used to monitor receptor binding, internalization, and downstream signaling events.
Diagram of a Generic Signaling Pathway for a Labeled Ligand:
References
- 1. This compound 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound 2311980-68-2 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Near-Infrared Dye Quantum Yield in Various Solvents
For researchers and professionals in drug development and molecular imaging, the selection of an appropriate near-infrared (NIR) fluorescent probe is critical. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter that is highly dependent on the solvent environment. This guide provides a comparative analysis of the quantum yield of Indocyanine Green (ICG), a heptamethine cyanine dye, in different solvents. ICG serves as a representative model for NIR dyes with anionic functional groups, such as IR 754 Carboxylic Acid, due to its structural similarities and the availability of comprehensive photophysical data.
Quantum Yield Comparison of Indocyanine Green (ICG) in Different Solvents
The fluorescence quantum yield of ICG exhibits significant variation across different solvent environments. This variability is attributed to factors such as solvent polarity, viscosity, and the dye's aggregation state. The following table summarizes the quantum yield of ICG in several common solvents.
| Solvent | Quantum Yield (Φ) | Reference |
| Ethanol (EtOH) | ~0.05 - 0.22 | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~0.12 - 0.42 | [2][3] |
| Water | ~0.01 - 0.05 | [2][4] |
| Dichloromethane (DCM) | 0.244 (for a similar cyanine dye, CyN1) | [3] |
| Acetonitrile | 0.143 (for a similar cyanine dye, CyN1) | [3] |
| Acetone | 0.153 (for a similar cyanine dye, CyN1) | [3] |
| Ethyl Acetate | 0.132 (for a similar cyanine dye, CyN1) | [3] |
| N,N-Dimethylformamide (DMF) | 0.135 (for a similar cyanine dye, CyN1) | [3] |
Note: The quantum yield of cyanine dyes can be concentration-dependent, especially in aqueous solutions where aggregation is more prevalent. The values presented are generally for dilute solutions where the dye exists predominantly in its monomeric form.[4]
Experimental Protocol for Relative Quantum Yield Determination
The quantum yield of a fluorescent molecule is often determined using a relative method, by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials and Equipment:
-
Fluorometer capable of measuring in the NIR range
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of interest
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., ICG in DMSO, Φ = 0.13)
-
Sample of the dye to be measured (e.g., this compound)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and the sample dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same as that used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.
-
The slope of these lines represents the fluorescence intensity per unit of absorbed light.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_s * (m_x / m_s) * (n_x / n_s)²
where:
-
Φ_s is the quantum yield of the standard.
-
m_x and m_s are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_x and n_s are the refractive indices of the sample and standard solutions (which are typically assumed to be the same as the solvent for dilute solutions).
-
-
Visualizing the Experimental Workflow and Comparative Data
To better understand the experimental process and the resulting data, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield of a sample.
Caption: A visual comparison of the quantum yield of Indocyanine Green (ICG) in various solvents.
References
A Comparative Guide to Near-Infrared Dyes for In Vivo Imaging: IR 754 Carboxylic Acid vs. IRDye 800CW
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent dyes for in vivo imaging, a critical evaluation of available options is paramount. This guide provides a detailed comparison of two such dyes: IR 754 Carboxylic Acid and the extensively characterized IRDye 800CW.
This objective overview, supported by available experimental data, aims to facilitate an informed decision-making process for your specific research needs. While IRDye 800CW is a well-documented fluorophore with a significant body of literature supporting its use, publicly available data on the in vivo performance of this compound is notably limited.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and IRDye 800CW. It is important to note the significant data gap for this compound regarding its performance characteristics for in vivo imaging.
| Property | This compound | IRDye 800CW |
| Chemical Name | 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide | A monofunctional heptamethine dye. |
| Molecular Formula | C₃₀H₃₃IN₂O₂[5] | C₄₆H₅₀N₂Na₄O₁₅S₄ (Carboxylate form)[6] |
| Molecular Weight | 580.50 g/mol [5] | 1091.10 g/mol (Carboxylate form)[6] |
| Excitation Maximum (λex) | 745 - 750 nm (in methanol)[7] | 774 nm (in PBS)[8] |
| Emission Maximum (λem) | Not specified in available literature. | 789 nm (in PBS)[8] |
| Molar Extinction Coeff. (ε) | Not specified in available literature. | ~240,000 M⁻¹cm⁻¹[8] |
| Quantum Yield (Φ) | Not specified in available literature. | ~0.12 in fetal bovine serum.[9][10] When conjugated to nanocolloidal albumin, the quantum yield was found to be similar to that of Indocyanine Green (ICG).[11][12] |
| Solubility | Presumed soluble in organic solvents like methanol. Aqueous solubility not specified. | High water solubility.[1] |
| Reactivity | Contains a carboxylic acid group, which can be activated for conjugation. | Available in multiple reactive forms, including NHS ester for labeling primary amines and a non-reactive carboxylate form for use as a control.[2][6] |
| In Vivo Performance | No published data found on signal-to-noise ratio, tissue penetration, or photostability in in vivo models. | Demonstrates good tissue penetration due to its emission in the NIR window.[1] When conjugated to targeting ligands, it shows high tumor-to-background ratios.[13] The carboxylate form is rapidly dispersed and cleared from the body, typically within 48 hours.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible in vivo imaging studies. Below are representative methodologies for using IRDye 800CW, which can serve as a foundational reference. Due to the lack of published in vivo studies for this compound, a specific protocol cannot be provided.
General Protocol for In Vivo Imaging with IRDye 800CW-Labeled Antibody
This protocol outlines a typical workflow for imaging tumors in a xenograft mouse model using an antibody conjugated to IRDye 800CW.
-
Antibody Conjugation:
-
The monoclonal antibody of interest is covalently linked to IRDye 800CW NHS ester.
-
The antibody is typically diluted to 1 mg/mL in a suitable buffer (e.g., PBS).
-
IRDye 800CW NHS ester is incubated with the antibody for a specified time at room temperature, following the manufacturer's instructions.[3]
-
Unconjugated dye is removed using a desalting column.[3]
-
The degree of labeling (dye-to-protein ratio) is determined spectrophotometrically.
-
-
In Vivo Administration:
-
Tumor-bearing mice (e.g., nude mice with human cancer cell line xenografts) are used.
-
The IRDye 800CW-antibody conjugate is administered intravenously (e.g., via tail vein injection).[3] The dosage will depend on the specific antibody and target.
-
A control group injected with a non-specific IgG labeled with IRDye 800CW or IRDye 800CW carboxylate alone is often included to assess non-specific uptake and dye clearance.[3][6]
-
-
Fluorescence Imaging:
-
Mice are imaged at various time points post-injection (e.g., 1, 6, 24, 48, 72, 96 hours) using an in vivo imaging system equipped for NIR fluorescence detection.[3]
-
The system should have appropriate excitation (e.g., ~770 nm) and emission (e.g., ~800 nm) filters.
-
Fluorescence signal intensity in the tumor and other organs is quantified to determine tumor-to-background ratios.
-
-
Ex Vivo Analysis:
-
After the final imaging session, mice are euthanized, and tumors and major organs are excised.
-
Ex vivo imaging of the organs is performed to confirm the biodistribution of the fluorescent probe.[3]
-
Tissues can be further processed for histological analysis to correlate fluorescence with tissue morphology.
-
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of key processes in fluorescence imaging.
Caption: A generalized workflow for targeted in vivo fluorescence imaging studies.
Caption: A targeted probe consists of a NIR dye, a linker, and a targeting moiety.
Conclusion
For researchers requiring a reliable and well-characterized NIR dye for in vivo imaging, IRDye 800CW is a strong candidate with a wealth of supporting data and established protocols. Its favorable photophysical properties and proven performance in various preclinical models make it a benchmark fluorophore in the field.
The utility of this compound for in vivo imaging remains largely uncharacterized in the public domain. While its chemical structure suggests it is a cyanine dye with absorption in the NIR spectrum, the absence of critical performance data—such as quantum yield, molar extinction coefficient, and in vivo stability and biodistribution—precludes a direct comparison with IRDye 800CW. Professionals considering this compound for in vivo applications should be prepared to undertake extensive characterization to determine its suitability for their specific research questions. As the field of NIR imaging continues to evolve, the demand for well-validated and highly performing fluorophores will remain critical for advancing preclinical and clinical research.
References
- 1. ld.ru [ld.ru]
- 2. content.protocols.io [content.protocols.io]
- 3. Use of monoclonal antibody-IRDye800CW bioconjugates in the resection of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inert coupling of IRDye800CW to monoclonal antibodies for clinical optical imaging of tumor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. idtdna.com [idtdna.com]
- 7. This compound 2311980-68-2 | TCI Deutschland GmbH [tcichemicals.com]
- 8. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IRDye800CW labeled uPAR-targeting peptide for fluorescence-guided glioblastoma surgery: Preclinical studies in orthotopic xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Near-Infrared Probes: Evaluating the Signal-to-Noise Ratio of IR 754 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IR 754 Carboxylic Acid, a heptamethine cyanine dye, against two other commercially available near-infrared (NIR) fluorescent probes: IRDye® 800CW and Alexa Fluor™ 750. The focus of this comparison is on the key performance characteristics that determine the signal-to-noise ratio (SNR) in biomedical imaging applications. A superior signal-to-noise ratio is critical for achieving high-sensitivity detection and clear visualization of biological targets against background fluorescence.
Performance Comparison of NIR Probes
The selection of a fluorescent probe for imaging is a critical step in experimental design. The brightness of a probe, a key determinant of the signal strength, is a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). Photostability, or the resistance to photobleaching, is also crucial for maintaining a strong signal during image acquisition.
| Feature | This compound (Estimated) | IRDye® 800CW | Alexa Fluor™ 750 |
| Molar Extinction Coefficient (ε) in cm⁻¹M⁻¹ | ~200,000 - 270,000[1] | 240,000 | 290,000 |
| Quantum Yield (Φ) | ~0.05 - 0.15[1][2] | ~0.12 | ~0.12 |
| Excitation Max (nm) | ~750 | ~774 | ~749 |
| Emission Max (nm) | Not specified | ~789 | ~775 |
| Photostability | Moderate (Typical for cyanine dyes)[3][4] | High | High |
Signaling Pathways and Experimental Workflows
To provide a practical context for evaluating these probes, the following diagrams illustrate a conceptual signaling pathway for targeted imaging and a typical experimental workflow for assessing the signal-to-noise ratio in a cell-based assay.
Caption: Conceptual signaling pathway for a targeted fluorescent probe.
Caption: Workflow for evaluating fluorescent probe signal-to-noise ratio.
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and compare the performance of NIR probes.
Protocol 1: Determination of Molar Extinction Coefficient
Objective: To determine the molar extinction coefficient (ε) of the fluorescent probes.
Materials:
-
NIR fluorescent probe (this compound, IRDye® 800CW, Alexa Fluor™ 750)
-
Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide - DMSO)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the NIR probe and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Spectrophotometer Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use the solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the graph will be the molar extinction coefficient (ε) when the path length (c) is 1 cm.
Protocol 2: Determination of Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield (Φ) of the fluorescent probes relative to a standard.
Materials:
-
NIR fluorescent probe
-
A reference standard with a known quantum yield in the NIR range (e.g., IR-125 in DMSO)
-
Spectroscopy-grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample probe and the reference standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Absorbance Measurement: Measure the absorbance of all solutions at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Protocol 3: Evaluation of Signal-to-Noise Ratio in a Cell-Based Assay
Objective: To compare the signal-to-noise ratio of the NIR probes in a cellular imaging context.
Materials:
-
NIR fluorescent probes, conjugated to a targeting moiety (e.g., an antibody) if applicable.
-
Cell line of interest.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate NIR laser lines and emission filters.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Culture: Culture the chosen cell line to an appropriate confluency in a suitable imaging dish or plate.
-
Probe Incubation: Incubate the cells with each of the NIR probes at a predetermined concentration and for a specific duration. Include a control group of cells without any probe.
-
Washing: After incubation, wash the cells thoroughly with PBS to remove any unbound probe.
-
Image Acquisition: Acquire fluorescence images of the cells using the NIR microscope. It is critical to use identical acquisition settings (laser power, exposure time, gain) for all probes to ensure a fair comparison.
-
Image Analysis:
-
Define a region of interest (ROI) that encompasses the specific cellular structure where the probe is expected to localize (the "signal").
-
Define another ROI in a background area of the image where there are no cells (the "noise").
-
Measure the mean fluorescence intensity within both ROIs for multiple cells and background regions.
-
-
SNR Calculation: Calculate the signal-to-noise ratio using the following formula:
SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity
By following these protocols, researchers can obtain quantitative data to objectively compare the performance of this compound with other NIR probes and make an informed decision for their specific imaging needs.
References
- 1. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes [mdpi.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Near-Infrared Labeled Secondary Antibodies for High-Specificity Imaging
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-fidelity immunofluorescence and western blotting, the specificity of secondary antibodies is paramount. Cross-reactivity can lead to spurious signals and misinterpretation of data, a particularly critical issue in multiplex assays and the analysis of complex signaling pathways. This guide provides a comparative analysis of near-infrared (NIR) labeled secondary antibodies, with a focus on assessing their performance and potential for cross-reactivity. While direct comparative cross-reactivity studies for IR 754 Carboxylic Acid labeled secondary antibodies are not extensively available in the public domain, this guide will compare its class of cyanine dyes to other well-characterized NIR fluorophores, providing researchers with the necessary information to make informed decisions for their experimental needs.
Performance Comparison of NIR Fluorophore-Labeled Secondary Antibodies
The choice of a near-infrared dye for conjugating to secondary antibodies significantly impacts assay sensitivity, photostability, and target specificity. The ideal NIR dye should be bright, photostable, and have minimal non-specific binding. Below is a summary of the performance characteristics of commonly used NIR dyes, including those in the same class as IR 754.
| Feature | s775z[1][2][3] | IRDye 800CW[1][2] | DyLight 800[1][2] | Alexa Fluor 750 |
| Relative Brightness | 3-8 times brighter than IRDye 800CW & DyLight 800 | Standard | Standard | High |
| Photostability | 3-6 times more photostable than IRDye 800CW & DyLight 800 | Moderate | Moderate | High |
| Target Specificity | Excellent, even at high degrees of labeling | Good | Good | Good |
| Spectral Overlap | Minimal with visible-range fluorophores | Minimal with visible-range fluorophores | Minimal with visible-range fluorophores | Well-separated from deep-red channel[4] |
| Chemical Stability | High | Moderate | Moderate | High |
Note: IR 754 is a heptamethine cyanine dye, similar in class to s775z, IRDye 800CW, and DyLight 800. While specific performance data for IR 754 is limited in the reviewed literature, the data for s775z highlights the potential for significant performance improvements within this dye class through structural modifications that enhance stability and reduce non-specific interactions.[1][2][3]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of NIR-labeled secondary antibodies, it is crucial to perform rigorous in-house validation. The following are detailed protocols for Western Blot and Dot Blot assays designed to assess cross-reactivity.
Western Blot Protocol for Cross-Reactivity Assessment
This protocol is designed to determine if a secondary antibody non-specifically binds to other proteins in a complex lysate or to other primary antibodies in a multiplexing scenario.
1. Sample Preparation:
-
Prepare lysates from relevant cell lines or tissues.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
2. SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Include a lane with a pre-stained protein ladder.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a low-fluorescence PVDF membrane.
3. Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). This step is critical to prevent non-specific binding of the antibodies.
4. Primary Antibody Incubation (Control Lanes):
-
For multiplexing cross-reactivity, incubate separate membrane strips with each primary antibody that will be used in the experiment.
-
Include a "no primary antibody" control strip.
5. Secondary Antibody Incubation:
-
Incubate the membrane strips with the NIR-labeled secondary antibody at its recommended dilution.
-
To test for cross-reactivity, incubate the strip containing one primary antibody with the secondary antibody directed against a different primary antibody species (e.g., incubate a blot with a mouse primary with a goat anti-rabbit secondary).
-
Incubate the "no primary antibody" strip with the NIR-labeled secondary antibody to check for non-specific binding to the lysate.
6. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibodies.
7. Imaging:
-
Image the blot using a digital imaging system capable of detecting NIR fluorescence (e.g., LI-COR Odyssey).
-
The absence of bands in the cross-reactivity control lanes and the "no primary antibody" lane indicates high specificity.
Dot Blot Protocol for Cross-Reactivity Assessment
A dot blot is a simpler and quicker method to assess the direct binding of a secondary antibody to various immunoglobulins.
1. Antigen Immobilization:
-
Spot 1-2 µL of purified immunoglobulins from different species (e.g., mouse IgG, rabbit IgG, rat IgG, human IgG) at various concentrations (e.g., 100 ng, 50 ng, 25 ng) onto a nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
2. Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer.
3. Secondary Antibody Incubation:
-
Incubate the membrane with the NIR-labeled secondary antibody at its working dilution for 1 hour at room temperature.
4. Washing:
-
Wash the membrane three times for 5 minutes each with TBST.
5. Imaging:
-
Image the membrane using a NIR fluorescence imaging system.
-
The intensity of the signal on each spot corresponds to the degree of binding. A highly specific secondary antibody should only bind to its target immunoglobulin with minimal signal on other species' IgGs.
Visualization of Experimental Workflows and Signaling Pathways
Understanding the experimental process and the biological context is crucial for interpreting cross-reactivity data. The following diagrams, generated using the DOT language, illustrate a typical multiplex immunofluorescence workflow and two common signaling pathways often investigated using these techniques.
Multiplex Immunofluorescence Workflow
Caption: Workflow for a multiplex immunofluorescence experiment.
ERK1/2 Signaling Pathway
Caption: Simplified diagram of the ERK1/2 signaling cascade.
Akt Signaling Pathway
Caption: Overview of the PI3K/Akt signaling pathway.
References
- 1. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - High-Performance Near-Infrared Fluorescent Secondary Antibodies for Immunoï¬uorescence - University of Notre Dame - Figshare [curate.nd.edu]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of IR 754 Carboxylic Acid
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for both personnel safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of IR 754 Carboxylic Acid, a near-infrared cyanine dye commonly used in biomedical research. Adherence to these procedures will minimize risks and promote a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves its collection and subsequent transfer to a licensed chemical waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, designated hazardous waste container.
-
Do not mix with other incompatible waste streams. The SDS for this compound notes incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
The container should be sealed to prevent evaporation and spills.
-
Step 2: Waste Container Labeling
Properly labeling the waste container is critical for safe handling and disposal. The label should include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the chemical in the waste container.
-
The primary hazards (e.g., "Skin Irritant," "Eye Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 3: Temporary Storage in the Laboratory
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Maintain a log of the waste generated.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and container handover.
-
The ultimate disposal of this compound should be carried out by a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[3]
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. The SDS suggests decontaminating surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for IR 754 Carboxylic Acid
This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with IR 754 Carboxylic Acid. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory when handling this substance.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Protective gloves | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3] |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Full-face respirator | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid all direct contact with the skin and eyes.[1]
-
Do not inhale dust, vapors, or mist.[1]
-
Always handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Storage:
| Condition | Temperature | Duration | Notes |
|---|---|---|---|
| Solid | 4°C | Long-term | Keep container tightly sealed, away from moisture and light.[1][4] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture and light.[1] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture and light.[1] |
Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Containment and Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water sources.[1]
-
Absorb: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontaminate: Scrub surfaces and any contaminated equipment with alcohol.[1]
-
Collect: Place all contaminated materials, including the absorbent, into a suitable, labeled container for disposal.
Waste Disposal:
-
Dispose of the substance and any contaminated packaging in accordance with all applicable federal, state, and local regulations.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
